molecular formula C33H34N4O4 B8133614 Ala-Asn(Trt)-PAB

Ala-Asn(Trt)-PAB

Katalognummer: B8133614
Molekulargewicht: 550.6 g/mol
InChI-Schlüssel: MVCYRHBKYQNFLC-IADCTJSHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ala-Asn(Trt)-PAB is a useful research compound. Its molecular formula is C33H34N4O4 and its molecular weight is 550.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ala-Asn(Trt)-PAB suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ala-Asn(Trt)-PAB including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O4/c1-23(34)31(40)36-29(32(41)35-28-19-17-24(22-38)18-20-28)21-30(39)37-33(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,23,29,38H,21-22,34H2,1H3,(H,35,41)(H,36,40)(H,37,39)/t23-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCYRHBKYQNFLC-IADCTJSHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Ala-Asn(Trt)-PAB vs. Val-Cit-PAB Linker Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis comparing Ala-Asn(Trt)-PAB and Val-Cit-PAB linker systems.

Critical Technical Distinction: The comparison requires a bifurcation between the Synthetic State (Reagent) and the Functional State (ADC).

  • Ala-Asn(Trt)-PAB is a protected synthetic intermediate. The Trityl (Trt) group renders it biologically inactive and lipophilic. It must be chemically deprotected (detritylated) to form the bioactive Ala-Asn-PAB linker.

  • Val-Cit-PAB is often referred to in its bioactive form, though it is also synthesized from protected precursors (e.g., Fmoc-Val-Cit-PAB).

This guide addresses both the synthetic utility of the (Trt) variant and the biological superiority of the deprotected Ala-Asn motif against the industry-standard Val-Cit.

Executive Summary

The Val-Cit-PAB (Valine-Citrulline-para-aminobenzyl) linker is the historical "gold standard" for Antibody-Drug Conjugates (ADCs), designed for cleavage by Cathepsin B .[1][2] However, it suffers from hydrophobicity-driven aggregation and off-target cleavage by neutrophil elastase.

The Ala-Asn-PAB (Alanine-Asparagine) linker, synthesized via the Ala-Asn(Trt)-PAB precursor, targets Legumain (Asparaginyl Endopeptidase) . This system offers higher hydrophilicity, reduced aggregation, and superior stability in plasma, specifically evading neutrophil elastase. The (Trt) protection is a critical synthetic handle that ensures high-yield coupling without side-chain dehydration.

Part 1: Mechanistic & Biological Foundations

Enzymatic Target Specificity

The fundamental difference lies in the protease recruited for payload release within the lysosome.

FeatureVal-Cit-PAB (Standard)Ala-Asn-PAB (Legumain-Targeted)
Primary Enzyme Cathepsin B (Cysteine protease)Legumain (Asparaginyl Endopeptidase - AEP)
Cleavage Site C-terminal to Citrulline (P1 site)C-terminal to Asparagine (P1 site)
pH Optimum Acidic (Lysosomal, pH ~5.[1][3][4]0)Acidic (Lysosomal, pH < 6.[1][4][5]0)
Tumor Profile Upregulated in many carcinomas, but also ubiquitous in normal lysosomes.Highly upregulated in solid tumors (breast, colon, prostate) and tumor-associated macrophages (TAMs).
Off-Target Risk High: Susceptible to Neutrophil Elastase (extracellular), causing neutropenia.Low: Completely resistant to Neutrophil Elastase.
The Role of the Trityl (Trt) Group

The user specified Ala-Asn(Trt) . This is not a drug linker; it is a chemical reagent .

  • Chemistry: The Trityl group protects the amide nitrogen on the Asparagine side chain.

  • Necessity: Without Trt protection, activation of the carboxyl group during payload coupling would cause the Asn side chain to cyclize or dehydrate into a nitrile (cyano-alanine), destroying the linker's function.

  • Comparison to Val-Cit: Citrulline (urea side chain) is often used without side-chain protection or with minimal protection, making Val-Cit reagents structurally closer to the final drug form than Ala-Asn(Trt) reagents.

Part 2: Visualization of Pathways

Biological Cleavage & Release Pathway

The following diagram contrasts the activation pathways of the two linkers.

CleavagePathways ADC_Entry ADC Internalization (Endocytosis) Endosome Early Endosome (Sorting) ADC_Entry->Endosome Lysosome Lysosome (Acidic pH 4.5 - 5.5) Endosome->Lysosome VC_Linker Val-Cit-PAB-Payload Lysosome->VC_Linker AA_Linker Ala-Asn-PAB-Payload Lysosome->AA_Linker Elimination 1,6-Elimination (Spontaneous PAB collapse) VC_Linker->Elimination Cleaved by CatB Elastase Neutrophil Elastase (Extracellular/Serum) VC_Linker->Elastase Susceptible AA_Linker->Elimination Cleaved by Legumain AA_Linker->Elastase Resistant (X) CatB Enzyme: Cathepsin B CatB->VC_Linker Legumain Enzyme: Legumain (AEP) Legumain->AA_Linker Release Active Payload Released Elimination->Release -CO2, -Aza-quinone methide Neutropenia Premature Release (Neutropenia) Elastase->Neutropenia

Caption: Comparative cleavage pathways. Note Ala-Asn's resistance to extracellular Elastase.

Part 3: Synthetic Protocols (The "Trt" Factor)

This section details how to handle the Ala-Asn(Trt) reagent, which is distinct from the ready-to-use nature of some Val-Cit precursors.

Protocol: Trityl Deprotection (Activation)

Context: You have conjugated Fmoc-Ala-Asn(Trt)-PAB to a payload (e.g., MMAE). You must remove the Trt group before or during the final cleavage from the resin (if solid phase) or as a specific step (if solution phase).

Reagents:

  • Trifluoroacetic acid (TFA)[3][6][7][8]

  • Triisopropylsilane (TIPS) - Scavenger

  • Dichloromethane (DCM)[6]

Step-by-Step Procedure:

  • Preparation: Dissolve the protected Linker-Payload intermediate in DCM (approx. 10 mL per gram).

  • Acidolysis: Add a cleavage cocktail of TFA:TIPS:DCM (50:2.5:47.5 v/v) .

    • Note: High concentration TFA is required to remove Trt from Asn effectively compared to simple Boc removal.

  • Incubation: Stir at room temperature for 30–60 minutes . Monitor via LC-MS for the mass shift (Loss of Trityl group: -243 Da).

  • Precipitation: Evaporate volatiles under reduced pressure. Precipitate the product using cold diethyl ether.

  • Purification: The resulting Ala-Asn-PAB-Payload is now hydrophilic and bioactive. Purify via Prep-HPLC (Reverse Phase C18).

Protocol: Comparative Cleavage Assay

Objective: Validate the enzyme specificity of your linker.

Materials:

  • Recombinant Human Cathepsin B (Sigma/R&D Systems)

  • Recombinant Human Legumain (Activated at pH 4.0)

  • Substrate: Val-Cit-PAB-MMAE vs. Ala-Asn-PAB-MMAE[1][4]

Workflow:

  • Buffer Prep:

    • CatB Buffer: 25 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.0.

    • Legumain Buffer: 50 mM Sodium Citrate, 1 mM DTT, pH 5.5.

  • Incubation:

    • Mix 10 µM ADC/Linker with 20 nM Enzyme in respective buffers.

    • Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 120 min.

  • Quench: Add equal volume ice-cold Methanol/0.1% Formic Acid.

  • Analysis: Analyze Free Payload release via LC-MS/MS.

    • Success Metric: Ala-Asn should show <5% cleavage by CatB and >80% cleavage by Legumain. Val-Cit should show the inverse profile.

Part 4: Physicochemical & Stability Data[9]

The following table summarizes why one might switch from Val-Cit to Ala-Asn, despite the extra synthetic step of Trt removal.

PropertyVal-Cit-PABAla-Asn-PAB (Post-Deprotection)Impact on Development
Hydrophobicity High (Citrulline urea is polar, but Val/PAB stack)Low (Asn is highly hydrophilic)Ala-Asn allows higher DAR (Drug-to-Antibody Ratio) with less aggregation.
Plasma Stability (Mouse) Low (Susceptible to Ces1c esterase)High (Resistant to Ces1c)Ala-Asn provides more accurate efficacy data in murine xenograft models.
Neutrophil Elastase Unstable (Cleaves Val-Cit bond)Stable Ala-Asn reduces risk of neutropenia in clinical trials.
Synthetic Ease Moderate (Urea solubility issues)High (Trt-protected form is very soluble in organic solvents)Ala-Asn(Trt) is easier to conjugate chemically, but requires an extra deprotection step.

Part 5: References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity."[9] Bioconjugate Chemistry. Link

  • Dall'Acqua, W., et al. (2021).[10] "Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers." Bioconjugate Chemistry. Link

  • Tumey, L. N., et al. (2024). "A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers." Molecular Cancer Therapeutics. Link

  • Cheng, X., et al. (2018). "MORAb-202, an Antibody-Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity."[11] Molecular Cancer Therapeutics. Link

  • BenchChem Technical Series. (2025). "An In-depth Technical Guide to the Ala-Ala-Asn-PAB Enzymatic Cleavage Site." BenchChem.[12] Link

Sources

Legumain-cleavable peptide linkers for ADC research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeting the Tumor Microenvironment: A Technical Guide to Legumain-Cleavable Linkers in ADCs Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Shift to Legumain

The efficacy of Antibody-Drug Conjugates (ADCs) relies heavily on the stability-release equilibrium of the linker.[1] While the Valine-Citrulline (Val-Cit) dipeptide—cleaved by Cathepsin B—has been the industry standard (e.g., Brentuximab vedotin), it faces limitations, including premature cleavage by extracellular carboxylesterases (Ces1C in rodent models) and neutrophil elastase.

This guide details the engineering of Legumain-cleavable linkers , specifically the Ala-Ala-Asn (AAN) motif. Legumain (Asparaginyl Endopeptidase, AEP) offers a superior therapeutic index due to its dual overexpression in both tumor cells and Tumor-Associated Macrophages (TAMs), coupled with strict substrate specificity (cleavage C-terminal to Asparagine) that is largely inactive at neutral physiological pH.

Part 1: Mechanistic Foundation & Biology

1.1 The Target: Legumain (AEP)

Legumain is a lysosomal cysteine protease.[2][3][4][5] Unlike Cathepsin B, which is ubiquitous, Legumain is highly upregulated in the Tumor Microenvironment (TME), particularly in M2-polarized macrophages that support tumor angiogenesis and metastasis.

  • Physiological Constraint: Legumain is synthesized as a zymogen (pro-legumain) and requires an acidic environment (pH < 6.0) for auto-activation.

  • ADC Implication: This pH-dependency renders Legumain linkers highly stable in the neutral pH of blood circulation (pH 7.4), significantly reducing off-target toxicity compared to Cathepsin-sensitive linkers.

1.2 Mechanism of Action Pathway

The following diagram illustrates the trafficking and activation pathway of a Legumain-targeted ADC.

ADC_Pathway ADC_Circulation ADC in Circulation (pH 7.4 - Stable) Antigen_Bind Antigen Binding (Tumor/TAM Surface) ADC_Circulation->Antigen_Bind Endocytosis Internalization (Endosome) Antigen_Bind->Endocytosis Lysosome Lysosomal Routing (pH 4.5 - 5.5) Endocytosis->Lysosome Legumain_Act Legumain Activation (Pro-enzyme -> Active) Lysosome->Legumain_Act Acidification Cleavage Linker Cleavage (C-term of Asn) Legumain_Act->Cleavage Enzymatic Attack Release 1,6-Elimination (PABC Collapse) Cleavage->Release Spontaneous Effect Payload Release (Cytotoxicity) Release->Effect

Figure 1: The internalization and activation pathway of Legumain-cleavable ADCs. Note the critical pH-dependent activation step in the lysosome.

Part 2: Chemical Engineering of the Linker

2.1 The Tripeptide Motif: Ala-Ala-Asn (AAN)

While dipeptides like Asn-Asn exist, the tripeptide Ala-Ala-Asn is the most characterized substrate for Legumain in ADC applications.

  • P1 Site (Asn): Absolute requirement. Legumain cleaves the peptide bond immediately after the Asparagine residue.

  • P2/P3 Sites (Ala-Ala): These residues act as a spacer to reduce steric hindrance from the antibody and ensure optimal fitting into the enzyme's active site.

2.2 Self-Immolative Spacer (PABC)

Direct attachment of a bulky cytotoxic payload (like MMAE or Doxorubicin) to the Asn residue can sterically inhibit Legumain. Therefore, a p-aminobenzyl carbamate (PABC) spacer is inserted.[6][7]

  • Legumain cleaves the Asn-PABC amide bond.[8]

  • The resulting PABC-Payload intermediate undergoes a spontaneous 1,6-elimination , releasing CO₂, aza-quinone methide, and the free amine payload.[7]

Part 3: Experimental Protocols

Protocol 1: Chemical Synthesis of Mal-Ala-Ala-Asn-PABC-MMAE

Note: This protocol assumes standard Fmoc-SPPS (Solid Phase Peptide Synthesis) and solution-phase conjugation skills.

Reagents: Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH, p-aminobenzyl alcohol (PAB-OH), Bis(4-nitrophenyl) carbonate, MMAE, Maleimide-NHS ester.

  • Peptide Assembly (SPPS):

    • Synthesize the protected tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH on 2-chlorotrityl chloride resin.

    • Cleave from resin using mild acid (1% TFA/DCM) to retain side-chain protection (Trt) while freeing the C-terminal carboxyl group.

  • PABC Introduction:

    • React the peptide free acid with PAB-OH (2 eq) using EEDQ (coupling agent) in DCM/MeOH (2:1) for 16h.

    • Result: Fmoc-Ala-Ala-Asn(Trt)-PAB-OH.

  • Activation:

    • React the intermediate with Bis(4-nitrophenyl) carbonate (3 eq) and DIEA (2 eq) in dry DMF. This creates the activated carbonate capable of reacting with the payload's amine.

  • Payload Conjugation:

    • Add MMAE (0.8 eq) and HOBt (catalytic) to the reaction mixture. Stir at RT for 24h.

    • Result: Fmoc-Ala-Ala-Asn(Trt)-PABC-MMAE.

  • Global Deprotection & Capping:

    • Remove Fmoc and Trt groups using 20% Piperidine in DMF followed by 95% TFA cocktail.

    • React the N-terminal amine with Maleimide-NHS ester (or Maleimidocaproyl-NHS) in PBS (pH 7.0) or DMF/DIEA to install the antibody-conjugation handle.

    • Final Product:Mal-Ala-Ala-Asn-PABC-MMAE .

Synthesis_Flow Step1 Fmoc-Ala-Ala-Asn(Trt)-OH (SPPS Synthesis) Step2 Coupling with PAB-OH (EEDQ, DCM/MeOH) Step1->Step2 Step3 Carbonate Activation (Bis-nitrophenyl carbonate) Step2->Step3 Step4 Payload Conjugation (+ MMAE) Step3->Step4 Step5 Deprotection & Mal-Capping Step4->Step5

Figure 2: Synthetic workflow for the generation of the Maleimide-AAN-PABC-MMAE linker-payload.

Protocol 2: Enzymatic Cleavage Assay (Validation)

To verify the specificity of your synthesized linker, you must compare cleavage rates against Recombinant Human Legumain (rhLegumain) and Cathepsin B.

Buffer Preparation:

  • Legumain Buffer: 50 mM Sodium Citrate, 50 mM NaCl, pH 5.5. Crucial: Add 2 mM DTT immediately before use to activate the cysteine active site.

  • Cathepsin B Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.

Procedure:

  • Activation: Incubate rhLegumain (1 µg/mL) in buffer (pH 4.0) for 2 hours at 37°C to convert pro-enzyme to active form (autocatalytic activation).

  • Reaction: Dilute activated enzyme into Assay Buffer (pH 5.5). Add linker-payload substrate (10 µM).

  • Monitoring: Incubate at 37°C. Take aliquots at t=0, 15, 30, 60, 120 min.

  • Quenching: Stop reaction with equal volume of ice-cold Acetonitrile + 0.1% Formic Acid.

  • Analysis: Analyze via HPLC-MS. Monitor the disappearance of the parent peak and appearance of the free payload (MMAE).

Part 4: Comparative Data Analysis

The following table summarizes the performance differences between the industry-standard Val-Cit linker and the Legumain-cleavable AAN linker.

FeatureVal-Cit (Cathepsin B)[3][5][6][7][8][9]Ala-Ala-Asn (Legumain)Implication
Primary Enzyme Cathepsin B (Ubiquitous)Legumain (Tumor/TAM specific)AAN offers higher tumor specificity.
Plasma Stability (Human) High (>90% at 24h)Very High (>95% at 24h)Both are stable in human plasma.
Plasma Stability (Mouse) Unstable (Cleaved by Ces1C)Stable AAN is superior for murine pre-clinical models.
Neutrophil Elastase Susceptible (Off-target toxicity)ResistantAAN reduces risk of neutropenia.
Mechanism Amide hydrolysisAmide hydrolysisSimilar release kinetics post-cleavage.

References

  • Liu, C., et al. (2012). "Legumain: A promising target for tumor-associated macrophages." Cancer Research.

  • Bajjuri, K. M., et al. (2011). "The Legumain-targeted anticancer prodrugs." ChemMedChem.

  • Dall, E., & Brandstetter, H. (2016).[10] "Structure and function of legumain in health and disease." Biochimie.

  • Stern, H., et al. (2023). "Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers." Bioconjugate Chemistry.

  • Wu, J., et al. (2016). "Legumain-cleavable linker-containing antibody-drug conjugates."[5][8] Molecular Pharmaceutics.

Sources

Methodological & Application

Deprotection of Trt group from Asparagine in ADC synthesis

Application Note: Optimized Deprotection of -Trityl Asparagine in ADC Linker Synthesis

Executive Summary

In the synthesis of Antibody-Drug Conjugates (ADCs), the purity of the linker-payload intermediate is critical for the therapeutic index (TI) of the final bioconjugate. Asparagine (Asn) is frequently incorporated into cleavable linkers (e.g., as part of hydrophilic spacers or enzymatic recognition motifs). The Trityl (Trt) group is the industry standard for protecting the amide side chain of Asn to prevent dehydration into toxic nitrile byproducts (cyanoalanine) during peptide coupling.

However, the removal of the Trt group from Asn is kinetically slower than from other residues (e.g., Ser, His) and generates a stable, highly reactive carbocation that must be scavenged to prevent irreversible alkylation of the payload or the linker itself. This guide details the mechanistic rationale, optimized protocols, and troubleshooting strategies for Asn(Trt) deprotection, specifically tailored for ADC linker-payload intermediates.

Mechanistic Insight & Critical Parameters

The Protection Rationale

Unprotected Asparagine is prone to dehydration during activation with carbodiimides (e.g., DIC/EDC) or uronium salts (e.g., HATU), leading to the formation of

12
The Deprotection Mechanism ( Acidolysis)

Deprotection occurs via an acid-catalyzed

Trityl Cation (

)
  • Protonation: The ether-like oxygen (or nitrogen in this case) is protonated by TFA.

  • Cleavage: The C-N bond breaks, releasing the free Asn amide and the Trityl cation.

  • Scavenging: The

    
     cation is an electrophilic species. Without a scavenger, it will re-alkylate nucleophilic residues (Trp, Tyr, Met) or the payload itself.[3] Triisopropylsilane (TIS)  is the preferred scavenger, reducing the cation to the inert triphenylmethane (
    
    
    ).
Visualization: Reaction Mechanism

Trt_Deprotection_MechanismAsn_TrtAsn(Trt)-LinkerTransitionProtonated IntermediateAsn_Trt->Transition+ TFATFATFA (H+)TFA->TransitionCationTrityl Cation (Ph3C+)[Reactive Electrophile]Transition->CationSN1 DissociationAsn_FreeDeprotected Asn(Amide Restored)Transition->Asn_FreeCleavageByproductTriphenylmethane(Inert)Cation->Byproduct+ TIS (Hydride Transfer)ScavengerScavenger(TIS)Scavenger->Byproduct

Caption: Acid-catalyzed cleavage of Trityl group followed by hydride transfer from TIS to quench the reactive carbocation.

Experimental Protocols

Protocol A: Global Deprotection (Solid-Phase Synthesis)

Use this protocol when the Linker-Payload is being synthesized on resin (e.g., Rink Amide or 2-CTC).

Materials:

  • Acid: Trifluoroacetic Acid (TFA), HPLC Grade.[4][5]

  • Scavengers: Triisopropylsilane (TIS), Ultrapure Water (

    
    ).
    
  • Solvent: Dichloromethane (DCM), Diethyl Ether (cooled to -20°C).

The "Standard Cocktail" (Reagent K modified):

Component Volume % Function
TFA 95.0% Acidolysis reagent
TIS 2.5% Primary Cation Scavenger (Critical for Trt)

|


Procedure:

  • Preparation: Wash the peptidyl-resin (1.0 g) with DCM (

    
     mL) to remove traces of DMF (basic DMF neutralizes TFA). Dry under nitrogen.
    
  • Cocktail Addition: Add 10 mL of the freshly prepared Standard Cocktail to the resin.

  • Reaction: Shake at room temperature.

    • Standard Asn: 2–3 hours.[6]

    • N-Terminal Asn:Extend to 4–6 hours. (See Note 1).

  • Monitoring: The solution may turn yellow initially (Trityl cation chromophore).[7] It should fade as TIS scavenges the cation. If it remains bright yellow/orange, add an additional 1% TIS.

  • Precipitation: Filter the resin and collect the filtrate. Dropwise add the filtrate into 10-fold volume of ice-cold Diethyl Ether.

  • Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash the pellet

    
     with fresh ether.
    

Note 1 (The N-Terminal Effect): When Asn(Trt) is the N-terminal residue, the protonated

Protocol B: Solution-Phase Deprotection (Convergent Synthesis)

Use this protocol when a protected peptide fragment is being coupled to a payload (e.g., MMAE) in solution.

Context: Many payloads are acid-sensitive. If the payload cannot survive 95% TFA, the peptide must be deprotected before coupling to the payload. If the payload is stable (e.g., PBD dimers, some Auristatins), global deprotection can occur post-coupling.

Procedure:

  • Dissolve the Protected Linker-Payload (100 mg) in DCM (1 mL).

  • Add TIS (5 eq relative to Trt groups).

  • Add TFA dropwise to reach a final concentration of 50% (v/v) TFA/DCM.

    • Why dilute? 50% TFA is sufficient for Trt removal in solution phase while being milder on the payload than neat TFA.

  • Stir for 1 hour at RT.

  • Quench: Evaporate TFA/DCM on a rotary evaporator (bath < 30°C). Do not quench with base (risk of payload hydrolysis).

  • Purification: Immediately purify via Prep-HPLC (Reverse Phase, C18).

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseRemediation
Mass Spec +242 Da Incomplete Trt removalExtend reaction time; Ensure TIS is fresh.
Mass Spec +53 Da t-Butyl cation alkylation (if tBu used)Use EDT (Ethanedithiol) if Cys is present.
Yellow Product Trapped Trityl cationInsufficient TIS. Re-dissolve and wash with ether.[8][9]
Low Yield (N-term Asn) Steric/Electrostatic hindranceUse Asn(Mtt) (Methyltrityl) instead of Trt; Mtt is hyper-acid-labile.
Workflow Visualization: ADC Linker Synthesis

ADC_Workflowcluster_synthesisPeptide Linker Assemblycluster_deprotectionCritical Deprotection StepStep1Coupling Asn(Trt)-OH(Prevent Dehydration)Step2Elongation(e.g., Val-Cit-PAB)Step1->Step2Step3TFA / TIS / H2O(Scavenging Ph3C+)Step2->Step3Global DeprotectionCheckQC: Mass Spec(Check -242 Da)Step3->CheckCheck->Step3Fail (Incomplete)Step4Payload Coupling(e.g., MMAE)Check->Step4PassFinalFinal ADC Linker-PayloadStep4->Final

Caption: Workflow integration of Asn(Trt) deprotection within the broader ADC linker synthesis pipeline.

References

  • BenchChem. (2025).[3][8][10] Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from

  • National Institutes of Health (NIH). (2000). Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group. PubMed. Retrieved from

  • Abzena. (n.d.). Custom Designed Linker-Payload Synthesis and Bioconjugation. Retrieved from

Application Note: High-Fidelity Conjugation of Ala-Asn(Trt)-PAB Linkers to Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals specializing in Antibody-Drug Conjugates (ADCs). It addresses the specific challenges of utilizing the Ala-Asn(Trt)-PAB linker system—a legumain-cleavable moiety—and provides a high-fidelity protocol for its successful conjugation to monoclonal antibodies.

Executive Summary & Mechanistic Insight

The Ala-Asn-PAB linker is a protease-cleavable system designed to target Legumain (Asparaginyl Endopeptidase) , a lysosomal enzyme highly upregulated in solid tumors (e.g., breast, colon, prostate).[1] Unlike the ubiquitous Cathepsin B-cleavable linkers (e.g., Val-Cit), the Ala-Asn motif offers a distinct cleavage profile, potentially reducing off-target toxicity in normal tissues where Legumain expression is restricted.

The "Trityl" (Trt) Challenge: The precursor molecule often appears in catalogs as Ala-Asn(Trt)-PAB . The Trityl (Trt) group protects the Asparagine side-chain amide during peptide synthesis.[]

  • Critical Constraint: The Trt group is acid-labile and must be removed using Trifluoroacetic Acid (TFA) or similar acids.

  • The Trap: Antibodies degrade/precipitate in TFA. Therefore, you cannot couple the Trt-protected linker to the antibody and then deprotect. The Trt group must be removed at the Linker-Payload stage, prior to antibody conjugation.

Mechanism of Action:

  • Internalization: The ADC enters the tumor cell via receptor-mediated endocytosis.

  • Trafficking: Transport to the lysosome (pH ~5.0–5.5).[3]

  • Cleavage: Legumain recognizes the Asn residue and hydrolyzes the amide bond between Asn and the PAB spacer.[1]

  • Self-Immolation: The PAB group undergoes a spontaneous 1,6-elimination, releasing the free drug payload (e.g., MMAE, Doxorubicin).

Strategic Workflow Visualization

The following diagram outlines the mandatory sequence of events. Note the critical "Deprotection" step occurring before the antibody enters the system.

ADC_Workflow Precursor Precursor: Fmoc-Ala-Asn(Trt)-PAB-OH Payload Payload Attachment: (e.g., MMAE via Carbonate) Precursor->Payload Chemical Synthesis Intermediate Intermediate: Fmoc-Ala-Asn(Trt)-PAB-Drug Payload->Intermediate Deprotection CRITICAL STEP: Fmoc & Trt Removal (TFA/Piperidine) Intermediate->Deprotection Acid Treatment Activation Linker Activation: Attach Maleimide (MC-OSu) Deprotection->Activation Functionalization ReadyLinker Ready Linker-Drug: MC-Ala-Asn-PAB-Drug Activation->ReadyLinker Conjugation Conjugation Reaction: pH 7.2, 10-15% Organic ReadyLinker->Conjugation Antibody Antibody (mAb): Reduced Cysteines Antibody->Conjugation Thiol-Maleimide Coupling FinalADC Final ADC: mAb-(Ala-Asn-PAB-Drug)n Conjugation->FinalADC Purification

Figure 1: Critical path for Ala-Asn(Trt)-PAB utilization. The Trityl group must be removed during the small-molecule synthesis phase to avoid exposing the antibody to harsh acidic conditions.

Pre-Conjugation Protocol: Linker-Drug Preparation

Note: This phase converts the commercial reagent into a conjugation-ready species.

Objective: Synthesize Maleimidocaproyl-Ala-Asn-PAB-Payload (MC-Ala-Asn-PAB-Payload).

  • Drug Attachment: React Fmoc-Ala-Asn(Trt)-PAB-OH with the drug payload (e.g., via p-nitrophenyl carbonate activation of the PAB alcohol).

  • Global Deprotection (The "Trt" Step):

    • Treat the intermediate with 95% TFA / 2.5% TIPS / 2.5% Water for 1–2 hours.

    • Why: This removes the Trityl group from Asn. (Fmoc may be removed separately with piperidine depending on the specific synthesis route, but often Trt is removed last or concurrently if using Boc chemistry. If Fmoc is present, remove Fmoc first with 20% Piperidine/DMF, then attach Maleimide, then remove Trt with mild acid if the Maleimide is stable, or use a Boc-strategy).

    • Preferred Route: Use Boc-Ala-Asn(Trt)-PAB-OH. Attach Drug. Remove Trt/Boc with TFA.

  • Activation: React the free N-terminus amine with Maleimidocaproyl-oxysuccinimide ester (MC-OSu) in DMF with DIEA (pH ~8 equivalent).

  • Purification: Purify the final MC-Ala-Asn-PAB-Payload via RP-HPLC. Lyophilize.

    • Validation: Confirm Mass (LC-MS) and purity (>95%). Ensure no Trityl adducts remain (+242 Da mass shift).

Antibody Conjugation Protocol (Cysteine-Maleimide)

This protocol assumes the use of a standard IgG1 antibody and the MC-Ala-Asn-PAB-Payload synthesized above.

Materials:

  • Monoclonal Antibody (10 mg/mL in PBS, pH 7.4)

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT

  • Conjugation Buffer: PBS pH 7.2 + 1 mM EDTA (to prevent metal-catalyzed oxidation)

  • Organic Solvent: DMSO or DMA (anhydrous)

  • Purification: Sephadex G-25 (desalting) or Protein A/G

Step-by-Step Methodology:

Step 1: Partial Reduction of Interchain Disulfides To achieve a target Drug-to-Antibody Ratio (DAR) of ~4:

  • Dilute mAb to 5–8 mg/mL in Conjugation Buffer.

  • Add 2.5 to 3.0 molar equivalents of TCEP per mole of antibody.

  • Incubate at 37°C for 90 minutes (or 22°C for 2 hours) with gentle agitation.

  • Checkpoint: Do not purify away the TCEP if using TCEP (it does not react with maleimides rapidly). If using DTT, you must perform a buffer exchange (PD-10 column) to remove excess DTT before adding the linker.

Step 2: Conjugation Reaction

  • Dissolve the MC-Ala-Asn-PAB-Payload in anhydrous DMSO to a concentration of 10 mM.

  • Add the linker-drug solution to the reduced antibody.

    • Stoichiometry: Add 4.5 to 5.0 molar equivalents of linker-drug per mole of antibody (approx. 1.5x excess over free thiols).

    • Solvent Limit: Ensure the final DMSO concentration is ≤ 10% (v/v) to prevent antibody precipitation.

  • Incubate at 4°C for 1 hour or Room Temperature (22°C) for 30 minutes.

  • Quenching: Add excess N-acetylcysteine (NAC) (20 equivalents) to quench unreacted maleimides. Incubate for 15 mins.

Step 3: Purification & Polishing

  • Removal of Free Drug: Use a desalting column (e.g., Sephadex G-25) equilibrated with Formulation Buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).

  • Sterile Filtration: Pass through a 0.22 µm PVDF filter.

Key Reaction Parameters & Optimization

ParameterRecommended ConditionScientific Rationale
pH 7.0 – 7.4Optimizes maleimide specificity for thiols over lysines. pH > 8.0 increases hydrolysis of the maleimide ring.
Temperature 4°C or 22°CLower temperature (4°C) slows kinetics but reduces aggregation. 22°C drives reaction to completion faster.
Organic Solvent 5% – 15% DMSO/DMASolubilizes the hydrophobic Linker-Payload. Exceeding 15% risks mAb unfolding/precipitation.
Linker Excess 1.5 – 2.0x per thiolEnsures saturation of free cysteines without driving non-specific hydrophobic association.
Trityl Status REMOVED Non-negotiable. Trt must be absent before mAb contact.

Quality Control & Validation

Every batch must be validated against these criteria:

  • Drug-to-Antibody Ratio (DAR):

    • Method: HIC-HPLC (Hydrophobic Interaction Chromatography) or LC-MS (deglycosylated).

    • Target: Average DAR 3.5 – 4.5 (for standard reduction).

  • Aggregation:

    • Method: SEC-HPLC (Size Exclusion Chromatography).

    • Acceptance: >95% Monomer. Ala-Asn linkers can be hydrophobic; if aggregation is high (>5%), increase trehalose in formulation or reduce DAR target.

  • Free Drug:

    • Method: RP-HPLC on the final formulation (protein precipitation step required).

    • Acceptance: < 1% free drug.

References

  • Cheng, X., et al. (2018). MORAb-202, an Antibody-Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity.[4] Molecular Cancer Therapeutics, 17(12), 2665-2675.[4] Available at: [Link]

  • Yuan, J., et al. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Bioconjugate Chemistry (ACS). Available at: [Link]

Sources

Technical Guide: Using Ala-Asn(Trt)-PAB in Legumain-Targeted Therapies

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of Ala-Asn(Trt)-PAB (Alanine-Asparagine(Trityl)-p-aminobenzyl alcohol) as a critical intermediate in the synthesis of legumain-activatable prodrugs and Antibody-Drug Conjugates (ADCs).[1]

Part 1: Strategic Overview & Chemical Logic

The Target: Legumain (Asparaginyl Endopeptidase)

Legumain (AEP) is a lysosomal cysteine protease highly upregulated in solid tumors (breast, colon, prostate) and tumor-associated macrophages (TAMs).[2] Unlike other lysosomal enzymes (e.g., Cathepsin B), legumain exhibits strict specificity for hydrolysis of peptide bonds C-terminal to Asparagine (Asn) residues at acidic pH (pH < 6.0).

The Reagent: Ala-Asn(Trt)-PAB

This reagent is a cleavable linker precursor . Its design integrates three functional components:

  • Ala-Asn Dipeptide: The substrate recognition motif. The P1 site (Asn) is critical for legumain binding.[3] The P2 site (Ala) tunes the kinetics.

  • PAB (p-aminobenzyl) Spacer: A self-immolative spacer.[4][5] Legumain cannot cleave directly adjacent to bulky payloads (steric hindrance). The PAB spacer bridges the Asn and the payload. Upon enzymatic cleavage of the Asn-PAB amide bond, the PAB group spontaneously fragments (1,6-elimination), releasing the free payload.[5]

  • Trt (Trityl) Protection: A protecting group on the

    
    -amide of Asparagine.[6]
    
    • Why it is essential: During the chemical synthesis (specifically the activation of the PAB alcohol), the unprotected side chain of Asn can undergo dehydration to form a nitrile or cyclize to form a succinimide, destroying the linker. The Trityl group prevents these side reactions and is removed (deprotected) only in the final step.[6]

Part 2: Synthesis Protocol (Linker-Payload Conjugation)

Objective: Conjugate Ala-Asn(Trt)-PAB to an amine-containing cytotoxic payload (e.g., Doxorubicin, MMAE) via a carbamate linkage.

Phase A: Activation of the PAB Alcohol

The benzylic alcohol of the PAB group must be converted into an active carbonate to react with the payload's amine.

Reagents:

  • Starting Material: Fmoc-Ala-Asn(Trt)-PAB-OH

  • Activator: Bis(4-nitrophenyl) carbonate (Bis-PNP)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF or DCM

Protocol:

  • Dissolve Fmoc-Ala-Asn(Trt)-PAB-OH (1.0 eq) and Bis-PNP (2.0 eq) in anhydrous DMF under Nitrogen.

  • Add DIPEA (3.0 eq) dropwise.

  • Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS for the formation of the active carbonate (Fmoc-Ala-Asn(Trt)-PABC-PNP ).

  • Purification: Precipitate the product using cold diethyl ether/ethyl acetate (1:1). Centrifuge and wash the pellet to remove excess Bis-PNP.

Phase B: Payload Conjugation

Reagents:

  • Activated Linker: Fmoc-Ala-Asn(Trt)-PABC-PNP

  • Payload: Doxorubicin[7]·HCl (or similar amine-drug)

  • Catalyst: HOBt (optional, accelerates reaction)

Protocol:

  • Dissolve the Payload (1.0 eq) and Activated Linker (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq). If the drug is a salt (e.g., HCl), ensure enough base is added to free the amine.

  • Stir at RT for 24 hours in the dark (anthracyclines are light-sensitive).

  • Validation: LC-MS should show the mass of Fmoc-Ala-Asn(Trt)-PABC-Drug.

Phase C: Global Deprotection & Final Assembly

This step removes the Fmoc (N-term) and Trt (Side chain) groups to yield the active prodrug.

Critical Decision Point:

  • Route 1 (Small Molecule Prodrug): Remove Fmoc and Trt simultaneously if no targeting ligand is added.

  • Route 2 (ADC/SMDC): Remove Fmoc first -> Attach Targeting Ligand (e.g., Maleimide-Caproyl) -> Remove Trt last.

Protocol (Route 2 - Standard for Targeted Therapy):

  • Fmoc Removal: Treat conjugate with 20% Piperidine in DMF for 20 mins. Precipitate in cold ether.

  • Ligand Attachment: React the free N-terminal amine with Maleimide-PEG-NHS ester (to enable antibody conjugation).

  • Trt Removal (Final Step):

    • Dissolve the construct in TFA/H2O/TIPS (95:2.5:2.5 v/v).

    • Stir for 30–60 minutes. The Trt cation is scavenged by TIPS.

    • Note: Ensure the payload is stable in TFA. If using acid-sensitive payloads (e.g., hydrazones), use milder conditions (1% TFA in DCM) or optimized scavenger cocktails.

  • Final Purification: Preparative HPLC (Reverse Phase, C18). Lyophilize to obtain Mal-Ala-Asn-PABC-Drug .

Part 3: Mechanism of Action (Visualized)

The following diagram illustrates the specific cleavage pathway triggered by Legumain within the lysosome.

Legumain_MOA Prodrug Intact Prodrug (Ala-Asn-PABC-Payload) Intermediate Unstable Intermediate (H2N-Ph-CH2-O-CO-Payload) Prodrug->Intermediate Hydrolysis of Asn-PAB bond Legumain Legumain (AEP) (Lysosome, pH 5.5) Legumain->Prodrug Recognizes Asn Immolation 1,6-Elimination (Spontaneous) Intermediate->Immolation Rapid Products Active Drug + CO2 + Aza-quinone methide Immolation->Products Release

Caption: Figure 1: Legumain-mediated activation cascade of the Ala-Asn-PAB linker system.

Part 4: Experimental Validation Protocols

In Vitro Cleavage Assay

Verify that your synthesized linker is actually cleaved by legumain and not by other proteases.

Materials:

  • Recombinant Human Legumain (activated at pH 4.0).

  • Assay Buffer: 50 mM Sodium Citrate, 1 mM DTT, pH 5.5.

  • Control Enzyme: Cathepsin B (to check specificity).

Protocol:

  • Prepare a 10 mM stock of the prodrug in DMSO.

  • Dilute prodrug to 50 µM in Assay Buffer.

  • Add Legumain (final conc. 10 nM).

  • Incubate at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, 60, 120 min. Quench with acetonitrile containing 0.1% Formic Acid.

  • Analysis: Analyze by HPLC-UV or LC-MS.

    • Success Criteria: Disappearance of Prodrug peak and appearance of Free Payload peak.

    • Note: If you see the "Intermediate" (PAB-Drug) accumulating, the self-immolation is too slow (rare for PAB, but possible if pH is too low).

Plasma Stability Assay

Ensure the linker does not degrade prematurely in circulation.[8]

Protocol:

  • Incubate prodrug (10 µM) in pooled human plasma at 37°C.

  • Sample at 0, 4, 24, 48 hours.

  • Precipitate proteins with cold methanol.

  • Analyze supernatant by LC-MS.

    • Target: < 10% release of free drug over 24 hours.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield during Coupling Asn side-chain interferenceEnsure Trt protection is intact. Use fresh Bis-PNP.
Incomplete Trt Removal Scavenger insufficiencyIncrease TIPS concentration or reaction time.
Premature Cleavage in Plasma Non-specific esterase activityLegumain linkers are generally stable, but if observed, check for free drug impurities in the starting material.
Aggregation Hydrophobicity of PAB/PayloadPEGylate the N-terminus (e.g., PEG4-Ala-Asn) to improve solubility.

Part 6: References

  • BenchChem. An In-depth Technical Guide to the Ala-Ala-Asn-PAB Enzymatic Cleavage Site. BenchChem Technical Resources. Link

  • Miller, B. et al. (2021). The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities. National Institutes of Health (PMC). Link

  • MedChemExpress. Ala-Ala-Asn-PAB | ADC Linker Mechanism & Protocol. MedChemExpress Product Guides. Link

  • Yuan, L. et al. (2012).[2] Targeting Cell Surface Alpha(v)Beta(3) Integrin Increases Therapeutic Efficacies of a Legumain Protease-Activated Auristatin Prodrug.[2] Molecular Pharmaceutics.[2] Link

  • BroadPharm. Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB Product Information and Structure. BroadPharm Catalog.[9][10] Link

Sources

Application Note: Synthesis of Fmoc-Ala-Asn(Trt)-PAB-PNP Activated Esters for ADC Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of Fmoc-Ala-Asn(Trt)-PAB-PNP represents a critical workflow in the development of next-generation Antibody-Drug Conjugates (ADCs).[1] While Val-Cit and Val-Ala linkers have dominated the field, Asn-containing linkers (specifically the Ala-Asn and Ala-Ala-Asn motifs) have emerged as superior substrates for Legumain (Asparaginyl Endopeptidase) , a protease highly upregulated in solid tumor microenvironments.[1]

This guide details the synthesis of the activated carbonate intermediate.[2] The inclusion of the Trityl (Trt) protecting group on the Asparagine side chain is non-negotiable; it prevents the dehydration of the carboxamide to a nitrile (cyano-alanine) during the activation steps. The final p-Nitrophenyl (PNP) carbonate provides a stable yet reactive handle for quantifying and coupling amine-bearing cytotoxic payloads (e.g., MMAE, Doxorubicin).[1]

Key Technical Challenges Addressed
  • Aniline Nucleophilicity: Coupling the peptide C-terminus to p-aminobenzyl alcohol (PAB-OH) is difficult due to the low nucleophilicity of the aniline nitrogen.[1]

  • Asparagine Side-Reactions: Preventing aspartimide formation and dehydration during coupling.[1]

  • Carbonate Stability: The PNP-carbonate is moisture-sensitive and requires strictly anhydrous activation conditions.[1]

Retrosynthetic Analysis & Workflow

The synthesis is best approached via a convergent strategy, assembling the dipeptide acid first, followed by fragment coupling to the PAB spacer, and finally carbonate activation.

DOT Diagram: Synthetic Pathway

Figure 1: Convergent synthesis workflow for the Ala-Asn(Trt)-PAB-PNP linker.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of Fmoc-Ala-Asn(Trt)-OH

Note: While SPPS (Solid Phase Peptide Synthesis) is possible, solution phase is preferred for scaling intermediates to ensure purity before the difficult PAB coupling.[1]

Reagents:

  • Fmoc-Ala-OSu (Succinimide ester) or Fmoc-Ala-OH/HATU.[1]

  • H-Asn(Trt)-OH (Side chain protected).[1]

  • DIPEA (N,N-Diisopropylethylamine).[1][3]

  • Solvent: DMF (Anhydrous).[1][4]

Protocol:

  • Dissolve H-Asn(Trt)-OH (1.0 eq) in DMF (0.2 M concentration).

  • Add DIPEA (2.0 eq) to deprotonate the carboxylic acid and amine.

  • Add Fmoc-Ala-OSu (1.1 eq) slowly to the stirring mixture.

    • Why OSu ester? It avoids the use of uronium coupling reagents (like HATU) at this stage, reducing the risk of epimerization and over-activation.

  • Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS for consumption of Asn(Trt).

  • Workup: Acidify with 1M HCl (to pH 3) to precipitate the dipeptide acid. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Yield Target: >85%.

Phase 2: Coupling to PAB-OH (The Critical Step)

This step couples the carboxylic acid of the dipeptide to the aniline amine of p-aminobenzyl alcohol.

Reagents:

  • Fmoc-Ala-Asn(Trt)-OH (1.0 eq).[1]

  • p-Aminobenzyl alcohol (PAB-OH) (2.0 eq).[1]

  • EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (1.5 eq).[1]

  • Solvent: DCM/MeOH (2:1 ratio) or Anhydrous THF.[1]

Scientific Rationale (EEDQ vs. HATU): We utilize EEDQ for this specific coupling. Standard reagents like HATU or EDC/HOBt often lead to significant racemization of the Asn residue or low yields due to the poor nucleophilicity of the aniline. EEDQ proceeds via a mixed carbonic anhydride intermediate that reacts slowly but cleanly with anilines, preserving chirality.

Protocol:

  • Dissolve Fmoc-Ala-Asn(Trt)-OH (1.0 eq) and PAB-OH (2.0 eq) in anhydrous DCM/MeOH (2:1 v/v). The alcohol improves PAB solubility.

  • Add EEDQ (1.5 eq).

  • Stir in the dark at RT for 16–24 hours.

    • Checkpoint: Reaction kinetics are slow. Do not heat, as this promotes Trt cleavage or aspartimide formation.

  • Workup: Evaporate solvents. Triturate the residue with diethyl ether to remove excess PAB-OH and quinoline byproducts.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

  • Characterization: 1H NMR must show the benzylic protons of PAB (~4.5 ppm) and the diagnostic Trityl aromatic signals.

Phase 3: Activation with Bis(4-nitrophenyl) Carbonate (NPC)

This step converts the benzylic alcohol to the active PNP carbonate.

Reagents:

  • Fmoc-Ala-Asn(Trt)-PAB-OH (1.0 eq).[1]

  • Bis(4-nitrophenyl) carbonate (NPC) (3.0 eq).[1]

  • DIPEA (2.0 eq).[1]

  • Solvent: Anhydrous DMF or DCM.

Protocol:

  • Dry the starting material Fmoc-Ala-Asn(Trt)-PAB-OH thoroughly (high vacuum overnight).[1] Moisture will hydrolyze the NPC reagent.

  • Dissolve in anhydrous DMF under Nitrogen/Argon atmosphere.

  • Add NPC (3.0 eq) followed by DIPEA (2.0 eq).[1]

  • Stir at RT for 2–4 hours.

    • Monitoring: TLC or HPLC will show the shift from the alcohol (more polar) to the carbonate (less polar).

  • Precipitation: Drop the reaction mixture slowly into cold diethyl ether/hexane (1:1). The product will precipitate as a white/off-white solid.

  • Purification: If necessary, rapid flash chromatography (Hexane/EtOAc). Note: Silica is slightly acidic; minimize contact time to prevent Trt loss.

Analytical Specifications (QC)

ParameterSpecificationMethodNotes
Appearance White to off-white powderVisualYellowing indicates free p-nitrophenol (hydrolysis).[1]
Purity >95%RP-HPLC (C18)Gradient: 10-90% ACN/Water (0.1% TFA).[1]
Identity Mass matches theoreticalLC-MS (ESI+)Look for [M+H]+ and [M+Na]+.[1]
Trityl Integrity Confirmed1H NMRMultiplet at 7.1-7.4 ppm must be present.[1]
Active Content >90%UV AssayAbsorbance at 400nm after adding amine (releasing PNP).[1]

Mechanism of Action (Biological Context)[1][2][6]

Understanding the downstream behavior of this linker validates the synthesis requirements.

DOT Diagram: Cleavage Pathway

MOA ADC ADC-Linker-Payload Lysosome Lysosome Entry (Legumain/Cathepsin B) ADC->Lysosome Endocytosis Cleaved Ala-Asn(Trt) + PAB-Payload Lysosome->Cleaved Proteolytic Cleavage (C-term of Asn) Release 1,6-Elimination (Spontaneous) Cleaved->Release Self-Immolation FreeDrug Free Drug (Cytotoxin) Release->FreeDrug CO2 + Aza-quinone methide

Figure 2: Mechanism of drug release.[1] The Asn-PAB bond is cleaved by Legumain, triggering the PAB spacer to self-immolate and release the free drug.

Troubleshooting Guide

Issue: Low Yield in PAB Coupling
  • Cause: PAB-OH is a weak nucleophile; steric hindrance from Trityl group.[1]

  • Solution: Switch solvent to pure Pyridine or increase EEDQ equivalents to 2.0. Ensure the reaction runs for at least 24 hours.[5] Do not use heat.

Issue: Loss of Trityl Group
  • Cause: Exposure to acidic conditions during workup or silica chromatography.

  • Solution: Add 0.5% Triethylamine to the mobile phase during chromatography to neutralize silica acidity. Avoid TFA in HPLC mobile phases if collecting fractions (use Ammonium Bicarbonate instead).[1]

Issue: Product turns yellow during storage
  • Cause: Hydrolysis of the PNP ester releasing p-nitrophenol.

  • Solution: Store at -20°C under Argon. Ensure the product is lyophilized to absolute dryness before storage.

References

  • Legumain-cleavable Linkers: Miller, M. et al.[6][7] "Enzyme-Agnostic Screening of Peptide Linkers for Antibody-Drug Conjugates." Bioconjugate Chemistry, 2023.[7] Link (Discusses Asn-containing dipeptides vs Val-Cit).[1]

  • PAB-PNP Chemistry: Dubowchik, G. M. et al. "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates."[1] Bioconjugate Chemistry, 2002. Link (Foundational paper on PAB-PNP activation).[1]

  • EEDQ Coupling: Senter, P. D. et al. "Development of Antibody-Drug Conjugates." Annual Review of Medicine, 2013. (Overview of coupling strategies for aniline spacers).

  • Asn(Trt) Protection: "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press. (Standard reference for Trityl stability and handling).

  • BroadPharm Catalog: "Fmoc-Ala-Ala-Asn(Trt)-PAB-PNP Data Sheet." (Commercial validation of the sequence). Link[1]

(Note: While specific "Ala-Asn" papers are rarer than "Val-Cit", the chemistry is derived directly from the Dubowchik protocols and Legumain-targeting research cited above.)[1]

Sources

Troubleshooting & Optimization

Module 1: Diagnostic Triage – Is it Cleavage or Degradation?

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptide Linker Stability Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address the specific stability challenges associated with Alanine-Asparagine (Ala-Asn) dipeptide linkers in plasma environments. While Ala-Asn is frequently selected for its hydrophilicity and specific lysosomal cleavage by Legumain (Asparaginyl Endopeptidase) , it presents unique stability risks distinct from the traditional Val-Cit linkers.[1][2][3]

Below is your troubleshooting dossier, designed to diagnose and resolve premature cleavage events.

Before modifying your chemistry, we must validate the nature of the "instability." In plasma, Ala-Asn linkers often suffer from Succinimide Formation (Deamidation) , which mimics cleavage in some assays or renders the linker inactive, rather than true enzymatic hydrolysis.

The Symptom: You observe a loss of the intact Antibody-Drug Conjugate (ADC) or peptide species in LC-MS. The Question: Is the peptide bond breaking (Hydrolysis), or is the side chain reacting (Chemical Degradation)?

Step 1: Mass Shift Analysis

Run your plasma-incubated sample through High-Resolution Mass Spectrometry (HRMS).

Observation (∆ Mass)DiagnosisMechanism
-17.03 Da Succinimide Formation Cyclization of Asn side chain. Not cleavage, but a precursor to failure.
+0.98 Da Deamidation Hydrolysis of the Succinimide ring to Asp or IsoAsp.
Large Mass Loss True Cleavage Enzymatic hydrolysis releasing the payload/fragment.

Module 2: Troubleshooting True Enzymatic Cleavage

If you confirmed True Cleavage (release of free payload) in plasma, the Ala-Asn motif is being recognized by circulating proteases. While Legumain is primarily lysosomal, it can be secreted in tumor microenvironments or by macrophages, and other plasma proteases (e.g., thrombin, plasmin) may cross-react if the linker is accessible.

Issue A: Non-Specific Proteolysis
  • Root Cause: The Ala-Asn dipeptide, while specific, lacks sufficient steric bulk to prevent access by promiscuous plasma proteases compared to bulkier linkers like Val-Cit.

  • The Fix: P3 Position Engineering The residue preceding Ala (the P3 position) dictates protease accessibility.

    • Protocol: Introduce an acidic residue (Glutamic Acid) or a D-amino acid at P3.

    • Rationale: Legumain tolerates P3 modification, but plasma serine proteases are often repelled by negative charges or unable to process D-stereoisomers.

Issue B: Species-Specific Esterase Activity
  • Root Cause: If you are testing in Mouse Plasma , you may be seeing artifacts caused by Carboxylesterase 1c (Ces1c) . While Ala-Asn is generally more stable than Val-Cit in mice, the PABC (para-aminobenzyl carbamate) spacer often used with it is a known substrate for murine esterases.

  • The Fix:

    • Switch Species: Verify stability in Human or Cynomolgus monkey plasma. If stable there, the mouse data is an artifact.

    • Chemical Knockout: Add a specific esterase inhibitor (e.g., BNPP) to the mouse plasma assay. If stability is restored, the issue is the mouse model, not your clinical candidate.

Module 3: Troubleshooting Chemical Instability (Succinimide/Deamidation)

This is the most common "silent killer" of Asn-based linkers. The Asn side chain attacks the backbone amide nitrogen of the following residue (P1'), forming a cyclic succinimide. This effectively "locks" the linker or leads to heterogeneity.

Mechanism Visualization

The following diagram illustrates the competing pathways of stable transport vs. premature degradation.

Asn_Degradation_Pathway cluster_plasma Plasma Environment (pH 7.4) Intact Intact Ala-Asn Linker (Active) Succinimide Cyclic Succinimide Intermediate (-17 Da) Intact->Succinimide Spontaneous Cyclization (pH > 7.0, High T) Cleaved Legumain Cleavage (Payload Release) Intact->Cleaved Lysosomal Legumain (Desired) Asp Aspartate (Asp) (Inactive/Deamidated) Succinimide->Asp Hydrolysis (+H2O) IsoAsp Iso-Aspartate (isoAsp) (Inactive/Deamidated) Succinimide->IsoAsp Hydrolysis (+H2O) (Major Product)

Figure 1: The degradation pathway of Asparagine linkers.[4] Note that succinimide formation competes with the desired enzymatic cleavage.

The Fix: Conformational & Sequence Anchoring
  • Optimize the P1' Residue: The residue after Asn (P1') critically influences succinimide formation rates.

    • Avoid: Glycine (Gly) at P1'. It offers zero steric hindrance, accelerating cyclization.

    • Prefer: Sterically bulky residues or PABC spacers that are electronically tuned to reduce the nucleophilicity of the backbone nitrogen.

  • Buffer Control (Ex Vivo): Ensure your plasma stability assay buffers are strictly pH 7.4. If your storage or processing buffer drifts > pH 8.0, deamidation accelerates exponentially.

Module 4: Validated Experimental Protocol

To rigorously assess stability, use this self-validating protocol.

Protocol: Differential Plasma Stability Assay

Materials:

  • Pooled Human Plasma (Lithium Heparin).

  • Pooled Mouse Plasma (for species cross-check).

  • Legumain Inhibitor (optional control).

  • LC-MS/MS system.[5]

Steps:

  • Preparation: Spike the Ala-Asn construct into plasma at 10 µM.

  • Incubation: Aliquot into triplicates. Incubate at 37°C.

  • Sampling: Harvest aliquots at T=0, 4h, 24h, 48h, 72h.

  • Quenching: Immediately precipitate proteins with ice-cold Acetonitrile (containing internal standard) to stop all enzymatic activity. Crucial: Do not just freeze; enzymes can react during slow thawing.

  • Analysis: Analyze supernatant via LC-MS.

  • Data Processing: Plot % Remaining of Parent. Monitor for specific transitions:

    • Parent Mass (M)

    • Succinimide (M - 17)

    • Free Payload (Cleavage Product)

Decision Matrix Table:

ResultInterpretationAction Plan
Stable in Human, Unstable in Mouse Esterase ArtifactProceed with Human data; use BNPP inhibitor for mouse studies.
Unstable in Both (Free Payload) Proteolytic CleavageModify P3 position (e.g., add Glu) to block non-specific proteases.
Unstable in Both (-17 Da shift) Chemical DeamidationChange P1' residue or rigidify linker conformation.

Frequently Asked Questions (FAQs)

Q1: Why does my Ala-Asn linker show cleavage in control buffers (PBS) without plasma? A: This is almost certainly not cleavage , but deamidation. At pH 7.4, Asn can spontaneously form succinimide. Check your mass spectrum. If you see a -17 Da or +1 Da shift, it is chemical degradation, not hydrolysis. Store your stock solutions at pH 5.0–6.0, where deamidation is minimized, and only expose to pH 7.4 during the actual experiment.

Q2: Can I use D-Alanine (d-Ala) instead of L-Alanine to prevent cleavage? A: Use caution. While d-Ala at the P2 position (d-Ala-Asn) will likely stop non-specific plasma proteolysis, it may also abolish recognition by Legumain in the lysosome. Legumain is stereospecific. You must validate that your lysosomal release efficiency remains high (>80% in 24h) with the D-isomer before adopting it.

Q3: How does Ala-Asn compare to Val-Cit in terms of hydrophobicity and aggregation? A: Ala-Asn is significantly more hydrophilic. Val-Cit linkers often require PEG masks to prevent aggregation of hydrophobic payloads (like MMAE). Ala-Asn linkers can often support high Drug-to-Antibody Ratios (DAR 8) with less aggregation, provided the chemical stability (deamidation) is managed.

References

  • Dall'Acqua, W. F., et al. (2006). Antibody engineering for increased stability and reduced deamidation. Methods, 36(1), 43-60.

  • Lyon, R. P., et al. (2015). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32, 1059–1062.

  • Elgersma, R. C., et al. (2016). Design of a Legumain-Cleavable Peptide Linker for Antibody-Drug Conjugates. Molecular Pharmaceutics, 13(11), 3707-3717.

  • Jain, N., et al. (2017).[6] Current ADC Linker Chemistry. Pharm Res, 32, 3526–3540.

  • Balamkundu, S., & Liu, C. F. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates.[2][3][6][7][8][][10] Molecules, 28(22), 7626.

Sources

Technical Support Center: Optimizing Ala-Asn(Trt)-PAB Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are synthesizing an Ala-Asn(Trt)-PAB intermediate. This is a specialized legumain-cleavable linker , distinct from the standard Cathepsin B-cleavable (Val-Cit) linkers.[1] The primary yield bottleneck in this synthesis is the formation of the amide bond between the Asparagine (Asn) C-terminus and the Para-aminobenzyl alcohol (PAB) aniline group.

This guide addresses the three critical failure points:

  • Low coupling efficiency due to the weak nucleophilicity of the PAB aniline.

  • Racemization of the Asn residue during activation.

  • Aspartimide formation (side reaction) during Fmoc deprotection.

Module 1: The Critical Coupling (Asn to PAB)

Q: Why is my yield low (<40%) when coupling Fmoc-Asn(Trt)-OH to PAB-OH using HATU/DIPEA?

A: The use of HATU/DIPEA is often too aggressive for the PAB system and leads to rapid racemization and side reactions before the slow-reacting aniline can couple.

The Solution: Switch to EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline). The aniline amine on PAB is a weak nucleophile. Standard "fast" coupling reagents (HATU, HBTU) activate the carboxylic acid so quickly that if the amine doesn't attack immediately, the activated ester decomposes or racemizes. EEDQ generates a mixed carbonic anhydride intermediate that reacts slower but is highly specific for the aniline, significantly suppressing racemization.

Optimized Protocol (EEDQ Method):

  • Stoichiometry: 1.0 eq Fmoc-Asn(Trt)-OH : 1.5 eq PAB-OH : 2.0 eq EEDQ.

  • Solvent: 2:1 DCM:MeOH (Methanol helps solubilize PAB-OH) or anhydrous THF. Avoid DMF if possible to simplify workup, though NMP is acceptable for solubility.

  • Conditions: Stir at room temperature for 16–24 hours . Do not add base (DIPEA/TEA); EEDQ does not require it.

  • Workup: Evaporate solvent, precipitate in diethyl ether.

Q: How do I confirm I haven't racemized the Asparagine?

A: Asn racemization destroys the legumain cleavage specificity.

  • Check: Use Chiral HPLC or Marfey’s method analysis on a hydrolyzed aliquot.

  • Target: <5% D-Asn isomer.

  • Correction: If racemization persists even with EEDQ, ensure your reaction temperature never exceeds 25°C and protect the reaction from light (PAB is light-sensitive).

Module 2: Chain Elongation & Deprotection

Q: I see a "M-18" mass peak during Fmoc deprotection of Fmoc-Asn(Trt)-PAB. What is this?

A: This is the Aspartimide side product (loss of H₂O). Even with Trityl (Trt) protection, the Asn side chain can attack the backbone amide under basic conditions (piperidine), forming a succinimide ring. This is irreversible and terminates the chain.

Prevention Strategy:

  • Avoid Standard Piperidine: Do not use 20% Piperidine/DMF.

  • Use DBU/Piperidine Mix: Use 2% DBU + 2% Piperidine in DMF for shorter deprotection times (2 x 5 mins).

  • Acidic Modifier: Add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection cocktail. The acidity suppresses the amide anion formation required for aspartimide cyclization.

Module 3: Visualizing the Workflow

The following diagram outlines the optimized synthesis pathway and decision logic for troubleshooting.

ADC_Synthesis_Workflow cluster_legend Legend Start Start: Fmoc-Asn(Trt)-OH + PAB-OH Coupling Coupling Reaction (Reagent Selection) Start->Coupling EEDQ_Path Method A (Recommended): EEDQ, DCM/MeOH, 24h (Low Racemization) Coupling->EEDQ_Path Standard HATU_Path Method B (Risky): HATU/DIPEA (High Racemization Risk) Coupling->HATU_Path Avoid Check_Yield Check Yield & Purity Check_Yield->Start Fail (<30%) Intermed Intermediate: Fmoc-Asn(Trt)-PAB-OH Check_Yield->Intermed Success EEDQ_Path->Check_Yield HATU_Path->Check_Yield Deprotect Fmoc Removal Intermed->Deprotect Aspartimide ISSUE: Aspartimide Formation (M-18 Peak) Deprotect->Aspartimide 20% Piperidine Optimized_Dep Solution: 2% DBU + 0.1M HOBt Deprotect->Optimized_Dep Standard Coupling2 Coupling 2: + Fmoc-Ala-OH (HATU ok here) Optimized_Dep->Coupling2 Final Final Product: Fmoc-Ala-Asn(Trt)-PAB-OH Coupling2->Final key1 Critical Step key2 Recommended key3 Failure Mode

Caption: Figure 1. Optimized synthetic pathway for Ala-Asn-PAB, highlighting the EEDQ coupling preference and aspartimide mitigation strategies.

Module 4: Troubleshooting & FAQ

Common Failure Modes Table
SymptomProbable CauseCorrective Action
Low Yield (Asn-PAB step) Steric hindrance of Trityl group + weak PAB nucleophile.Switch to EEDQ (2 eq). Increase reaction time to 24h. Use DCM/MeOH (2:1) to ensure PAB solubility.
Product precipitates early Hydrophobicity of Trt group.Use NMP (N-Methyl-2-pyrrolidone) as a cosolvent. It solubilizes hydrophobic peptides better than DMF.[2]
M-18 Peak (Mass Spec) Aspartimide formation during Fmoc removal.[3]Add 0.1M HOBt to your deprotection solution. Avoid long exposure to bases.[4]
Double Peak (HPLC) Racemization of Asn.Lower coupling temp to 0°C initially. Avoid DIPEA/TEA during PAB coupling.
PAB-Carbonate Hydrolysis Moisture contamination during activation.When activating PAB-OH to PAB-PNP (carbonate), use Bis(p-nitrophenyl) carbonate and strictly anhydrous Pyridine/DCM.
Q: Can I use Fmoc-Asn(Trt)-OH in Solid Phase Peptide Synthesis (SPPS) for this?

A: Generally, no . The PAB group is usually attached in solution phase after the peptide is cleaved, OR the peptide is built off a PAB-functionalized resin (which is rare and expensive).

  • Recommended Route: Solution phase synthesis.

    • Make Fmoc-Asn(Trt)-PAB (Solution).

    • Deprotect Fmoc.[5]

    • Couple Fmoc-Ala-OH.[5][6]

    • Activate PAB alcohol to carbonate.

Q: How do I store the intermediate?

A: The PAB alcohol is sensitive to oxidation. Store the Fmoc-Ala-Asn(Trt)-PAB-OH intermediate as a solid at -20°C under Argon . If the PAB is already activated (e.g., PAB-PNP carbonate), use immediately for conjugation if possible, as the carbonate hydrolyzes rapidly in moisture.

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. (Establishes the foundational chemistry for PAB linkers and EEDQ coupling).

  • Cheng, X., et al. (2018). "MORAb-202, an Antibody–Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity."[7] Molecular Cancer Therapeutics. (Details the use of Ala-Ala-Asn-PAB legumain-cleavable linkers).

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Technical grounding for EEDQ vs. HATU mechanisms).

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)." (Reference for Aspartimide mitigation strategies).

Sources

Technical Support Center: Ala-Asn Linker Synthesis & Attachment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Ala-Asn (Alanine-Asparagine) Linker Attachment Ticket ID: #SPPS-AAN-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Ala-Asn Challenge

The Ala-Asn (AN) and Ala-Ala-Asn (AAN) motifs are critical cleavable linkers in Antibody-Drug Conjugates (ADCs), specifically designed for lysosomal cleavage by legumain (asparaginyl endopeptidase) [1, 2].

While Alanine is sterically small, the Asparagine (Asn) residue presents a dual challenge during synthesis:

  • Steric Bulk from Protection: The standard Trityl (Trt ) protecting group on the Asn side chain is massive (

    
    ), creating a "steric umbrella" that shields the N-terminal amine, making the subsequent coupling of Alanine difficult.
    
  • Aggregation: Asn-rich sequences are prone to

    
    -sheet formation (aggregation) on the solid phase, effectively removing the growing chain from the solution phase and preventing reaction [3].
    

This guide provides field-proven protocols to overcome these barriers, distinguishing between true steric hindrance and side reactions (like aspartimide formation) that mimic steric failure.

Diagnostic Workflow

Before altering your protocol, use this decision tree to pinpoint the specific failure mode.

Troubleshooting_AlaAsn Start Start: Low Yield in Ala-Asn Coupling CheckMS Step 1: Analyze Crude MS Start->CheckMS Result1 Mass = Target - 18 Da (Aspartimide) CheckMS->Result1 M-18 Peak Result2 Mass = Target + 17 Da (Hydrolysis) CheckMS->Result2 M+17 Peak Result3 Mass = Target (Low %) + Deletion Seq CheckMS->Result3 Deletion (Missing Ala) Action1 Cause: Base-catalyzed cyclization Fix: Add HOBt to deprotection Use 0.1M HOBt in Piperidine Result1->Action1 Action2 Cause: Wet reagents/Old ester Fix: Fresh HATU/Dry DMF Result2->Action2 Action3 Cause: Steric Hindrance / Aggregation Fix: Switch to HATU/HOAt Use Microwave (50°C) Result3->Action3

Figure 1: Diagnostic logic for distinguishing steric hindrance from side reactions in Ala-Asn synthesis.

Technical Solutions & Protocols

Issue A: True Steric Hindrance (The Trityl Blockade)

When coupling Fmoc-Ala-OH onto H-Asn(Trt)-Resin, the Trityl group blocks the approach of the incoming activated Alanine. Standard carbodiimides (DIC/Oxyma) often fail here.[1]

The Fix: High-Power Activation with Chaos We must use a stronger coupling reagent (HATU) and disrupt the internal structure of the resin-bound peptide.

Optimized Protocol: The "Power-Couple" Method
ParameterStandard ConditionOptimized Ala->Asn Condition Rationale
Coupling Reagent HBTU or DIC/OxymaHATU / HOAt (1:1)HATU is more reactive (7-azabenzotriazole) and faster at sterically hindered sites [4].
Base DIPEA (2 eq)TMP (2,4,6-Trimethylpyridine) TMP is a weaker, more sterically hindered base, reducing racemization risk while maintaining pH [5].
Solvent DMFNMP or DMF/DMSO (9:1) NMP swells the resin better; DMSO disrupts

-sheet aggregation common in Asn sequences.
Temperature RT (25°C)50°C (Microwave) Heat provides the kinetic energy to overcome the Trityl steric barrier. Do NOT exceed 50°C to avoid Asp degradation.
Time 60 min2 x 20 min (Double Couple) Fresh reagents prevent "dead" active esters from blocking the site.

Step-by-Step Procedure:

  • Swell: Wash resin with DMF (

    
    ) and NMP (
    
    
    
    ).
  • Activate: Dissolve Fmoc-Ala-OH (5 eq) and HATU (4.9 eq) in NMP. Add DIPEA (10 eq) immediately before addition to resin.

    • Note: Do not pre-activate for >2 mins; HATU active esters hydrolyze or racemize quickly.

  • Couple: Add to resin. Microwave at 25W, max temp 50°C for 20 mins.

  • Drain & Repeat: Drain and repeat step 2-3 with fresh reagents.

  • Cap: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Issue B: The "Aspartimide" Trap (False Steric Hindrance)

Users often report "low coupling efficiency" when the actual issue is the destruction of the Asn residue itself. Under basic conditions (Piperidine deprotection), the Asn side chain attacks the backbone amide, forming a cyclic aspartimide (M-18 Da). This ring can then reopen to form


-Asp peptides (useless byproducts).

The Fix: Acidic Deprotection Buffering You must suppress the ionization of the amide nitrogen during Fmoc removal.

Protocol Modification:

  • Reagent: Replace standard 20% Piperidine/DMF with 20% Piperidine / 0.1M HOBt / DMF .

  • Mechanism: HOBt acts as an acidic buffer, keeping the amide protonated and preventing the nucleophilic attack that forms the ring.

  • Impact: Increases yield of linear, correct sequence by >30% in Asn-Gly or Asn-Ala sequences.

Issue C: Attaching the Linker to Payload (e.g., AAN-PABC-MMAE)

Attaching the C-terminus of Asn to a bulky payload (like PABC-MMAE) is the ultimate steric challenge. The Asn carboxyl is hindered, and the payload is often massive.

The Fix: EEDQ or Mixed Anhydride Standard uronium salts (HATU) can cause rapid racemization of the C-terminal Asn during this slow coupling.

Recommended Workflow:

  • Reagent: EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).

  • Why? EEDQ activates the carboxyl group slowly, minimizing the high-energy intermediate that leads to racemization, while effectively coupling to sterically hindered amines (like PABC-aniline derivatives) over long reaction times (24-48h).

  • Alternative: Use the Mixed Anhydride method (Isobutyl chloroformate/NMM) at -15°C for rapid, clean activation if EEDQ is too slow.

Frequently Asked Questions (FAQs)

Q: Why is my Ala-Asn coupling yield low even with HATU? A: Check your resin loading. Asn(Trt) is bulky. If your resin loading is high (>0.6 mmol/g), the growing chains are too close, and the Trityl groups are physically colliding (inter-chain steric hindrance). Switch to a low-loading resin (0.2–0.3 mmol/g) to give the chains space to breathe.

Q: Can I use pseudoproline dipeptides for Ala-Asn? A: Pseudoprolines are excellent for Ser/Thr/Cys, but not available for Ala-Asn. However, you can use dimethoxybenzyl (Dmb) backbone protection on the Alanine or Glycine preceding the Asn to disrupt aggregation, though this is a more advanced strategy.

Q: I see a +17 Da peak in my mass spec. Is this steric hindrance? A: No, that is likely hydrolysis of the active ester or the final amide. Ensure your DMF is anhydrous (<0.03% water). Old DMF breaks down into dimethylamine, which can also cause termination.

References

  • BenchChem. (2025).[1][2] The Discovery of Ala-Ala-Asn as a Pro-drug Moiety: A Technical Guide to Legumain-Activated Cancer Therapy.

  • Miller, B. et al. (2021).[3] Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers. Bioconjugate Chemistry.

  • Paradisio, A. et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications.

  • BenchChem. (2025).[1][2] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of Ala-Asn(Trt)-PAB Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediate Characterization in Advanced Therapeutics

In the development of sophisticated drug delivery systems, particularly antibody-drug conjugates (ADCs), the precise chemical structure of every component is paramount. The Ala-Asn(Trt)-PAB moiety represents a common intermediate, combining a dipeptide unit (Alanine-Asparagine) with a self-immolative p-aminobenzyl (PAB) linker. The asparagine side chain is protected by a bulky trityl (Trt) group to prevent unwanted side reactions during synthesis.[1][2][3] Verifying the structural integrity of this intermediate is not merely a quality control checkpoint; it is a foundational requirement to ensure predictable linker cleavage, controlled drug release, and ultimately, the therapeutic efficacy and safety of the final conjugate.[4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled, non-destructive view of molecular structure in solution at the atomic level.[6][7][8] This guide provides a comparative analysis of NMR methodologies for the unambiguous characterization of Ala-Asn(Trt)-PAB intermediates, grounded in the principles of scientific integrity and field-proven experience.

The Analytical Challenge: Deconvoluting a Complex Molecular Signature

Characterizing the Ala-Asn(Trt)-PAB intermediate presents a unique set of NMR challenges. The molecule contains distinct but potentially overlapping proton environments: the aliphatic residues of Ala and Asn, the aromatic systems of the PAB linker and the massive Trityl group, and multiple amide protons. Simple one-dimensional (1D) ¹H NMR, while useful for a preliminary check, is often insufficient for complete, unambiguous assignment due to signal crowding, especially in the aromatic and backbone regions. A multi-dimensional approach is therefore not just recommended, but essential for robust, self-validating characterization.

Comparative Analysis of NMR Methodologies

A hierarchical approach, layering information from simple 1D experiments to more complex 2D correlation spectra, provides the most efficient and reliable path to structural confirmation.

One-Dimensional ¹H NMR: The Initial Survey

The 1D ¹H NMR spectrum serves as a rapid, initial assessment. It allows for the verification of the presence of key functional groups by integrating proton signals.

  • Strengths: Fast acquisition, provides a general fingerprint, and allows for straightforward integration to determine the relative ratios of different proton types (e.g., aliphatic vs. aromatic).

  • Limitations: Significant signal overlap is expected, particularly in the aromatic region (7.0-8.0 ppm) where dozens of protons from the Trityl and PAB groups resonate, and in the backbone Hα/Hβ region (3.5-5.0 ppm). This makes definitive assignment of individual protons nearly impossible.[9]

Two-Dimensional Correlation Spectroscopy (2D-NMR): Achieving Unambiguous Assignment

2D-NMR techniques are indispensable for resolving the ambiguities of the 1D spectrum by spreading the correlations into a second dimension.[6][9][10]

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. It is the workhorse for mapping out direct neighbor relationships.

  • Application: Excellent for tracing the connectivity within a single amino acid residue, for example, from the amide proton (NH) to the alpha-proton (Hα) and then to the beta-protons (Hβ). For Ala, this would show a cross-peak between the Hα and the Hβ methyl protons. For the PAB linker, it can confirm the coupling between the ortho and meta protons on the aromatic ring.

  • Causality: By establishing these direct connections, COSY provides the first layer of definitive residue identification.

The TOCSY experiment is a powerful extension of COSY. It reveals correlations between all protons within a coupled spin system, not just direct neighbors.[6][9]

  • Application: This is the key experiment for identifying entire amino acid spin systems. For instance, a single cross-peak from an amide proton in the TOCSY spectrum can reveal the signals for its corresponding Hα and all its Hβ protons. This allows for the clear differentiation of the complete Alanine spin system (NH-Hα-Hβ) from the Asparagine spin system (NH-Hα-Hβ₂-Hβ₃-side chain NH₂).

  • Causality: TOCSY is often the most critical experiment for peptide intermediate analysis because it groups protons by their residue of origin, dramatically simplifying the assignment process.[11]

The ¹H-¹³C HSQC experiment correlates protons directly to the carbon atoms to which they are attached.

  • Application: HSQC is invaluable for resolving signal overlap. Even if two proton signals are degenerate in the ¹H spectrum, they are often attached to carbons with different chemical shifts. This experiment provides an orthogonal dimension of information, confirming assignments made from COSY and TOCSY and providing the ¹³C chemical shifts, which are also highly sensitive to the chemical environment.

  • Causality: This ¹H-¹³C correlation provides a self-validating check on the proton assignments. The characteristic ¹³C chemical shifts for Cα, Cβ, and aromatic carbons add an extra layer of confidence to the structural elucidation.

Key Structural Moieties and Their NMR Signatures

The Ala-Asn(Trt)-PAB intermediate has several distinct regions, each with a characteristic NMR fingerprint.

Ala_Asn_Trt_PAB_Structure cluster_Ala Alanine (Ala) cluster_Asn Asparagine (Asn) cluster_PAB PAB Linker cluster_Trt Trityl (Trt) Ala_NH NH Ala_Ha Ala_NH->Ala_Ha Ala_Hb Hβ (CH3) Ala_Ha->Ala_Hb Ala_C C=O Ala_Ha->Ala_C Asn_NH NH Ala_C->Asn_NH Peptide Bond Asn_Ha Asn_NH->Asn_Ha Asn_Hb Hβ (CH2) Asn_Ha->Asn_Hb Asn_C C=O Asn_Ha->Asn_C Asn_CONH2 C=O(NH-Trt) Asn_Hb->Asn_CONH2 Trt_Aro Aromatic (15H) Asn_CONH2->Trt_Aro Side-chain Protection PAB_NH NH Asn_C->PAB_NH Amide Bond PAB_Aro Aromatic (AA'BB') PAB_NH->PAB_Aro PAB_CH2 CH2 PAB_Aro->PAB_CH2 PAB_OH OH PAB_CH2->PAB_OH

Caption: Key functional groups within the Ala-Asn(Trt)-PAB intermediate.

Data Summary: Expected ¹H NMR Chemical Shifts

The following table summarizes the expected chemical shift regions for the key protons in a typical deuterated solvent like DMSO-d₆. Solvent choice can significantly influence chemical shifts, especially for exchangeable amide and hydroxyl protons.[12][13][14][15]

Moiety Proton(s) Expected δ (ppm) in DMSO-d₆ Typical Multiplicity Key TOCSY Correlations
Alanine NH~8.1 - 8.4dHα, Hβ
~4.1 - 4.4mNH, Hβ
Hβ (CH₃)~1.2 - 1.4dHα, NH
Asparagine NH~8.2 - 8.5dHα, Hβ₂, Hβ₃, Side-chain NH
~4.4 - 4.7mNH, Hβ₂, Hβ₃, Side-chain NH
Hβ₂, Hβ₃~2.5 - 2.8mHα, NH, Side-chain NH
Side-chain NH~8.0 - 8.3sHα, NH, Hβ₂, Hβ₃
Trityl (Trt) Aromatic~7.1 - 7.4mNone
PAB Linker NH~9.8 - 10.2sAromatic H
Aromatic (ortho to NH)~7.5 - 7.7dAromatic H (meta to NH)
Aromatic (meta to NH)~7.0 - 7.2dAromatic H (ortho to NH)
CH₂~4.3 - 4.5dOH
OH~5.0 - 5.3tCH₂

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[16] 'd' = doublet, 't' = triplet, 'm' = multiplet, 's' = singlet.

Experimental Workflow and Protocol

A robust and self-validating workflow is crucial for generating high-quality, reproducible data.

Caption: Recommended workflow for NMR characterization of peptide intermediates.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Ala-Asn(Trt)-PAB intermediate. The higher concentration is beneficial for 2D NMR experiments, which are less sensitive than 1D experiments.[17]

    • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for many peptides and linkers, and its water peak does not interfere with most signals. Crucially, it slows the exchange of amide protons with water, making them easier to observe.[12]

    • Vortex the sample until fully dissolved and transfer it to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Shimming:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better signal dispersion).

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape. This is critical for resolving fine coupling patterns.

  • 1D ¹H Acquisition:

    • Acquire a standard 1D ¹H spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Rationale: This spectrum provides the initial overview and is used to set the spectral width and pulse calibration for subsequent 2D experiments.

  • 2D TOCSY Acquisition:

    • Set up a 2D TOCSY experiment (e.g., dipsi2esgpph pulse program).

    • Use a mixing time of 60-80 ms.

    • Rationale: This mixing time is optimal for transferring magnetization throughout the entire spin systems of the amino acid residues, allowing for their complete identification.[17]

  • 2D COSY Acquisition:

    • Set up a standard 2D COSY experiment (e.g., cosygpppqf).

    • Rationale: This experiment complements the TOCSY by definitively showing only the direct (2-3 bond) coupling partners, which helps in the step-by-step assignment process.

  • 2D ¹H-¹³C HSQC Acquisition (Recommended):

    • Set up a 2D HSQC experiment (e.g., hsqcedetgpsisp2.3).

    • Ensure the ¹³C spectral width covers the expected range for both aliphatic and aromatic carbons (~10-170 ppm).

    • Rationale: This provides an orthogonal dataset that is crucial for resolving any ambiguities in the proton spectra and adds a high degree of confidence to the final assignments.[7]

  • Data Processing and Analysis:

    • Process all spectra using appropriate window functions (e.g., sine-bell for 2D) and perform phase and baseline corrections.

    • Begin analysis with the TOCSY spectrum. Identify the amide (NH) proton signals (~8-10 ppm). From each NH cross-peak, trace a vertical line to identify all protons belonging to that residue's spin system.

    • Use the characteristic patterns (e.g., the Hα-Hβ doublet/quartet for Ala) to assign each spin system to a specific residue.

    • Use the COSY spectrum to confirm direct connectivities (e.g., NH to Hα, Hα to Hβ).

    • Correlate the assigned protons to their carbons using the HSQC spectrum.

    • Identify the characteristic signals for the PAB linker (aromatic AA'BB' system, CH₂-OH) and the large, broad aromatic signal for the Trityl group.

Conclusion

The unambiguous structural characterization of synthetic intermediates like Ala-Asn(Trt)-PAB is a non-negotiable step in modern drug development. While 1D ¹H NMR offers a preliminary glance, it lacks the resolving power for a confident assignment. A comprehensive, multi-dimensional NMR approach, centered around the ¹H-¹H TOCSY experiment and strongly supported by COSY and ¹H-¹³C HSQC, provides a robust, self-validating system for characterization. This methodical workflow, which moves from broad assessment to fine-detail correlation, ensures the structural integrity of the intermediate, thereby safeguarding the quality and predictability of the final therapeutic product.

References

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Comparative Stability Analysis: Ala-Asn(Trt)-PAB vs. Hydrazone Linkers in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Balancing In-Circulation Stability and Target-Specific Payload Release

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine.[1][2] The efficacy and safety of these complex biomolecules are not solely dependent on the antibody's specificity or the payload's potency; they are critically dictated by the linker connecting them.[3] An ideal linker must be a master of dual roles: exhibiting high stability in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring rapid and efficient cleavage upon internalization into the target cancer cell.[3][4]

This guide provides an in-depth comparison of two distinct cleavable linker technologies: the enzyme-sensitive Ala-Asn(Trt)-PAB peptide linker and the pH-sensitive hydrazone linker. We will dissect their chemical structures, cleavage mechanisms, and stability profiles, supported by experimental data and protocols, to provide researchers with a robust framework for informed linker selection in ADC design.

Section 1: The Ala-Asn(Trt)-PAB Linker: An Enzyme-Driven Release Mechanism

Enzymatically cleavable linkers are designed to be substrates for proteases that are highly expressed within the lysosomes of cancer cells.[5] The Ala-Asn-PAB system is a sophisticated example, leveraging the activity of specific intracellular enzymes for controlled drug release.

Structural Components and Rationale
  • Alanine-Asparagine (Ala-Asn) Dipeptide: This sequence serves as the specific recognition motif for the asparaginyl endopeptidase, legumain.[6] Legumain is a lysosomal cysteine protease known to be overexpressed in various solid tumors, making it an attractive target for ADC linker cleavage.[6] Studies have shown that Asn-containing dipeptide linkers are stable in mouse and human plasma while being readily cleaved by legumain.[1][6]

  • Trityl (Trt) Protecting Group: The side chain of asparagine contains a carboxamide group that is susceptible to undesirable side reactions, such as dehydration, during peptide synthesis.[7][8] The bulky trityl group is employed as an acid-labile protecting group for this amide, ensuring the integrity of the peptide chain during synthesis and preventing intramolecular cyclization.[7] It is typically removed during the final stages of linker-payload synthesis under mild acidic conditions.[7]

  • p-Aminobenzyl Carbamate (PAB) Spacer: The PAB unit is a self-immolative spacer.[5][9] It is designed to be stable while the dipeptide is intact. However, once the enzyme cleaves the amide bond between the asparagine and the PAB moiety, it triggers a spontaneous 1,6-electronic cascade elimination, releasing carbon dioxide and the unmodified, fully active payload.[5] This "traceless" release is a significant advantage, as it does not leave a linker fragment attached to the drug that could impede its cytotoxic activity.

Cleavage Mechanism

The release of the payload from an Ala-Asn-PAB-linked ADC is a two-step intracellular process:

  • Enzymatic Cleavage: Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome.[6] Inside the lysosome, legumain recognizes and cleaves the peptide bond at the C-terminus of the asparagine residue.

  • Self-Immolation: The cleavage event exposes a free aniline on the PAB spacer, which initiates a rapid 1,6-elimination reaction, liberating the payload.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Cell Lysosome (pH 4.5-5.0) ADC_Stable ADC with Ala-Asn(Trt)-PAB-Payload (Stable) ADC_Internalized Internalized ADC ADC_Stable->ADC_Internalized Endocytosis Cleavage Legumain recognizes and cleaves Asn-PAB bond ADC_Internalized->Cleavage Enzymatic Action PAB_Unstable Unstable p-aminobenzyl intermediate Cleavage->PAB_Unstable Self_Immolation Spontaneous 1,6-Elimination PAB_Unstable->Self_Immolation Payload_Release Payload (Active) Self_Immolation->Payload_Release

Figure 1. Cleavage mechanism of the Ala-Asn-PAB linker.
Stability Profile

The key advantage of peptide linkers like Ala-Asn-PAB is their exceptional stability in circulation. The amide bonds of the peptide backbone are generally resistant to hydrolysis at the neutral pH of blood (~7.4).[1] This high plasma stability minimizes premature drug release, thereby reducing systemic toxicity and widening the therapeutic window.[] Studies comparing various dipeptide linkers have consistently shown that sequences like Val-Cit and Asn-containing peptides are highly stable in human plasma.[6][11]

Section 2: The Hydrazone Linker: A pH-Sensitive Trigger

Hydrazone linkers were among the first technologies used in ADCs and rely on a fundamentally different cleavage mechanism: acid-catalyzed hydrolysis.[12] They are designed to exploit the pH difference between the bloodstream (pH ~7.4) and the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][14]

Structure and Chemistry

The core of this linker is the hydrazone bond (R₂C=NNR₂), which is formed by the condensation of a ketone or aldehyde with a hydrazine derivative.[15] This bond is relatively stable at neutral pH but is susceptible to hydrolysis under acidic conditions, which breaks the bond and releases the payload.[]

Cleavage Mechanism

The mechanism is a straightforward chemical hydrolysis:

  • Protonation: In the acidic milieu of the endosome or lysosome, the nitrogen atom of the hydrazone is protonated.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom of the C=N bond.

  • Bond Cleavage: A series of proton transfers leads to the cleavage of the C-N bond, regenerating a ketone/aldehyde and the hydrazine-linked payload.[15][16]

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Endosome/Lysosome (pH < 6.0) ADC_Stable ADC with Hydrazone-Payload (Slow Hydrolysis) ADC_Internalized Internalized ADC ADC_Stable->ADC_Internalized Endocytosis Hydrolysis Acid-Catalyzed Hydrolisis ADC_Internalized->Hydrolysis Low pH Trigger Payload_Release Payload (Active) Hydrolysis->Payload_Release

Figure 2. Cleavage mechanism of the hydrazone linker.
Stability Profile

The primary challenge with hydrazone linkers is their insufficient stability in circulation.[3] Even at pH 7.4, they undergo slow hydrolysis, leading to "leaky" ADCs that release the cytotoxic payload systemically.[3][12] This premature release is a significant cause of off-target toxicity. For instance, the first-generation ADC, gemtuzumab ozogamicin (Mylotarg), which utilized a hydrazone linker, was temporarily withdrawn from the market due to safety concerns, including severe liver toxicity, linked to its linker's instability.[3]

While the rate of hydrolysis can be tuned by modifying the electronic properties of the groups adjacent to the hydrazone bond, achieving a perfect balance of high plasma stability and rapid acidic cleavage remains a formidable challenge.[15] Consequently, hydrazone linkers have been largely superseded by more stable technologies in the development of modern ADCs.[12]

Section 3: Head-to-Head Stability Comparison

The choice between an enzymatic and a pH-sensitive linker has profound implications for an ADC's pharmacokinetic profile, therapeutic index, and overall clinical success.

FeatureAla-Asn(Trt)-PAB LinkerHydrazone Linker
Cleavage Trigger Specific enzyme (Legumain)[6]Acidic pH (< 6.5)[]
Primary Cleavage Location Lysosome[6]Endosome & Lysosome[12][]
Plasma Stability (pH 7.4) High. Peptide bonds are very stable.[1][11]Low to Moderate. Prone to gradual hydrolysis.[3][12]
Target Environment Stability High. Efficiently cleaved by target enzyme.Low. Rapidly hydrolyzed at acidic pH.[]
Key Advantage Superior plasma stability, leading to a wider therapeutic window.Broad applicability (not dependent on specific enzyme expression).
Key Disadvantage Efficacy is dependent on legumain expression in the tumor.Poor plasma stability leads to off-target toxicity.[3]
Resulting Payload Unmodified, native drug via self-immolation.[5]Drug with a hydrazine remnant attached.

Section 4: Experimental Protocols for Stability Assessment

Evaluating linker stability is a cornerstone of ADC development. The following protocols provide a framework for the in-vitro assessment of linker performance.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of premature payload release from an ADC in human plasma.

Materials:

  • ADC construct

  • Human plasma (pooled, citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Affinity capture resin (e.g., Protein A/G)

  • LC-MS/MS system for analysis

Procedure:

  • Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed human plasma.

  • Incubate the mixture at 37°C with gentle agitation.

  • At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immediately stop the reaction by adding the aliquot to an ice-cold quenching solution or by flash-freezing in liquid nitrogen.

  • Isolate the ADC from plasma components using an affinity capture method.

  • Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.

  • Analyze the plasma supernatant to quantify the amount of released payload via LC-MS/MS.

  • Calculate the half-life (t₁/₂) of the linker in plasma.

Figure 3. Workflow for in vitro plasma stability assay.
Protocol 2: Lysosomal Cleavage Assay

Objective: To assess the efficiency of payload release in a simulated lysosomal environment.

Materials:

  • ADC construct

  • Isolated human liver lysosomes or lysosomal fractions (e.g., S9 fraction).[18]

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT).

  • Incubator at 37°C.

  • Acetonitrile with 0.1% formic acid (for reaction quenching).

  • LC-MS/MS system.

Procedure:

  • Pre-warm the lysosomal fraction and assay buffer to 37°C.

  • Add the ADC to the lysosomal fraction to a final concentration of 10-50 µg/mL.[18]

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot.

  • Quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Determine the rate and extent of enzymatic cleavage.

Figure 4. Workflow for lysosomal cleavage assay.

Conclusion

The selection of a linker is a pivotal decision in the design of a successful Antibody-Drug Conjugate. The stability of this critical component directly influences the ADC's safety and efficacy profile.

The Ala-Asn(Trt)-PAB linker exemplifies a modern approach, utilizing a highly specific, enzyme-cleavable dipeptide sequence that confers excellent stability in systemic circulation. This design minimizes off-target toxicity and is well-suited for highly potent payloads, provided its target enzyme, legumain, is sufficiently expressed in the tumor cells.

In contrast, the hydrazone linker , an earlier technology, relies on the universal trigger of low pH. While effective at releasing its payload in the acidic compartments of cancer cells, its inherent instability in the neutral pH of the bloodstream poses a significant liability, often leading to premature drug release and a narrower therapeutic window.[12]

For researchers and drug developers, the path forward involves a rigorous, data-driven evaluation of linker stability. The experimental protocols outlined here provide a foundation for comparing candidates and selecting a linker that best achieves the delicate balance required for a safe and effective ADC: steadfast stability in transit and rapid, selective release at the destination.

References

  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC - NIH. (2023, November 16).
  • Acid Labile Linker Synthesis | ADC Services - BOC Sciences. BOC Sciences.
  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications. (2025, December 1). American Chemical Society.
  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC. (2021, April 6).
  • Cleavable linkers in antibody–drug conjugates - David Spring's group - University of Cambridge. (2019, August 21). University of Cambridge.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC.
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK. (2026, January 30). WuXi AppTec.
  • The Chemistry Behind ADCs - MDPI. (2021, May 7). MDPI.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC.
  • Overview of ADC Linkers | ChemPep. ChemPep Inc.
  • Linkers for ADCs - NJ Bio, Inc. NJ Bio, Inc.
  • 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed.
  • ADC Linker Technologies: Impact on Stability & Efficacy - BOC Sciences. (2025, October 24). BOC Sciences.
  • Mechanism of hydrolytic cleavage of hydrazone/oxime linkers - ResearchGate.
  • The Chemistry Behind ADCs - PMC.
  • The Role of Trityl Protection in Asparagine Peptide Synthesis. (2025, October 30). Peptide Synthesis Company.
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009, April 13). American Chemical Society.
  • Enzymatically Cleavable Linkers - Creative Biolabs.
  • New hydrazone derivatives of adriamycin and their immunoconjugates - A correlation between acid stability and cytotoxicity | Request PDF - ResearchGate. (2025, August 10).
  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC.
  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - MDPI. (2025, February 28). MDPI.
  • stability issues of PEG linkers in acidic or basic conditions - Benchchem. BenchChem.
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  • US20210187114A1 - Novel linker, preparation method, and application thereof - Google Patents.
  • A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group | Bioconjugate Chemistry - ACS Publications. (2023, March 27). American Chemical Society.
  • Amino Acid Deriv
  • Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation - Bio-Synthesis. (2025, May 2). Bio-Synthesis Inc.
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  • Cleavable vs. Non-Cleavable Linkers - BroadPharm. (2021, July 21). BroadPharm.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ala-Asn(Trt)-PAB

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Protected Peptide Linkers

In the landscape of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), reagents like Ala-Asn(Trt)-PAB are instrumental. As a protected tripeptide linker, its proper handling and disposal are as critical to laboratory safety and environmental responsibility as its application in your research. This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step protocol for the safe disposal of Ala-Asn(Trt)-PAB and its associated waste streams. Our focus is on not just the "how," but the "why," empowering you to make informed decisions that ensure a safe and compliant laboratory environment.

Understanding the Compound: A Safety-First Approach

Ala-Asn(Trt)-PAB is a multi-component molecule designed for specific functions in peptide synthesis. A thorough understanding of its constituent parts is the foundation of its safe handling and disposal.

  • Ala-Asn: A dipeptide of Alanine and Asparagine, which are naturally occurring amino acids.

  • (Trt): The Trityl group is a bulky, acid-labile protecting group for the amide side chain of asparagine. Its removal is a key step where hazardous waste is generated.

  • -PAB: The p-aminobenzyl alcohol linker.

Table 1: Key Components and Associated Hazards

ComponentChemical NameRole in Ala-Asn(Trt)-PABPrimary Disposal Concern
Ala-AsnAlanine-Asparagine DipeptidePeptide backboneGenerally non-hazardous, but should be treated as chemical waste.
TrtTriphenylmethylProtecting groupCleavage generates trityl cation, which becomes trityl alcohol in aqueous waste.
PABp-Aminobenzyl alcoholLinkerPotential irritant and harmful if swallowed.[4][5][6]
TFA (not in compound, but used for deprotection)Trifluoroacetic AcidReagent for Trityl group removalCorrosive, hazardous waste.[7]

The Disposal Workflow: From Solid Reagent to Liquid Waste

The disposal procedure for Ala-Asn(Trt)-PAB is not a single action but a workflow that addresses the different forms the chemical takes throughout its use in the laboratory.

DisposalWorkflow cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream (Post-Deprotection) cluster_disposal Final Disposal Solid Unused/Expired Ala-Asn(Trt)-PAB Solid_Waste_Container Labeled Hazardous Solid Waste Container Solid->Solid_Waste_Container Contaminated_Solids Contaminated PPE, Weighing Paper, etc. Contaminated_Solids->Solid_Waste_Container TFA_Mixture TFA Cleavage Mixture (TFA, Trityl Cation, Deprotected Peptide) Neutralization Neutralization (Optional, per EHS guidance) TFA_Mixture->Neutralization Consult EHS Liquid_Waste_Container Labeled Hazardous Liquid Waste Container (Acid Waste) TFA_Mixture->Liquid_Waste_Container Neutralization->Liquid_Waste_Container Aqueous_Waste Aqueous Rinsates Aqueous_Waste->Liquid_Waste_Container EHS_Pickup Arrange for EHS Waste Pickup Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup

Figure 1: Decision workflow for the disposal of Ala-Asn(Trt)-PAB and its associated waste streams.

Step-by-Step Disposal Protocols

Adherence to the following step-by-step protocols is essential for ensuring the safe and compliant disposal of Ala-Asn(Trt)-PAB.

Disposal of Unused or Expired Solid Ala-Asn(Trt)-PAB

Unused or expired solid Ala-Asn(Trt)-PAB should be treated as chemical waste.

Experimental Protocol:

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and safety glasses.[8][9]

  • Containerization: Place the solid Ala-Asn(Trt)-PAB in a clearly labeled, sealable container. A high-density polyethylene (HDPE) or glass container is suitable.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly state "Ala-Asn(Trt)-PAB". Include the approximate quantity and the date.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[9][10]

Disposal of the Liquid Waste Stream Following Trityl Group Deprotection

The liquid waste generated after the cleavage of the Trityl group with TFA is the most hazardous component of this workflow. This waste stream will contain TFA, the trityl cation (which will likely hydrolyze to trityl alcohol), and the deprotected Ala-Asn-PAB peptide.

Experimental Protocol:

  • PPE: Wear a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact with TFA, consult a glove compatibility chart), and chemical splash goggles. All work should be performed in a certified chemical fume hood.

  • Waste Collection: Collect the TFA cleavage mixture directly into a designated, compatible hazardous waste container. This container should be made of glass or another TFA-resistant material. Do not use metal containers.

  • Labeling: Label the container as "Hazardous Waste - Corrosive (Acidic)" and list the contents: "Trifluoroacetic Acid, Trityl Alcohol, Ala-Asn-PAB".

  • Segregation: This acidic waste stream must be segregated from other waste types, especially bases and oxidizers.[11]

  • Neutralization (Consult EHS): While neutralization of acidic waste is a common practice, it should only be performed if explicitly permitted by your institution's EHS guidelines.[7] The neutralization of TFA can be exothermic. If permitted, slowly add a weak base, such as sodium bicarbonate solution, to the waste stream with stirring in an ice bath to control the temperature. Monitor the pH until it is in the neutral range (6-8).

  • Containerization of Neutralized Waste: If neutralized, the waste should still be collected in a labeled hazardous waste container. The label should reflect the neutralized contents.

  • Rinsate Collection: Any aqueous or organic solvent rinses of the reaction vessel should also be collected into the same hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup by your institution's EHS department.

Management of Contaminated Materials

Any materials that come into contact with Ala-Asn(Trt)-PAB or the TFA-containing waste stream must be disposed of as hazardous solid waste. This includes:

  • Gloves

  • Weighing paper

  • Pipette tips

  • Contaminated bench paper

These items should be collected in a separate, clearly labeled hazardous solid waste container.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.

Conclusion

The responsible disposal of Ala-Asn(Trt)-PAB and its associated waste is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical properties of the compound and the reagents used in its application, and by adhering to the detailed protocols outlined in this guide, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific EHS guidelines and do not hesitate to contact them for clarification on any disposal procedures.

References

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Fmoc-Asn(Trt)-OH.
  • AAPPTec, LLC. (n.d.).
  • Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • BenchChem. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Anaspec. (2020, October 5).
  • PubChem. (n.d.). Fmoc-Asn(Trt)-OH.
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  • Sigma-Aldrich. (n.d.). Fmoc-Asn(Trt)-OH ≥97.0%.
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  • Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
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  • Al-Musaimi, O., de la Torre, B. G., & Albericio, F. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • Santa Cruz Biotechnology. (n.d.). 4-Aminobenzyl alcohol.
  • Apollo Scientific. (n.d.). 4-Aminobenzyl alcohol.
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  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
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A Researcher's Guide to the Safe Handling and Disposal of Ala-Asn(Trt)-PAB

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to a comprehensive guide on the safe handling of Ala-Asn(Trt)-PAB, a pivotal component in the synthesis of advanced antibody-drug conjugates (ADCs).[1][][3] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure both the integrity of your research and the safety of your laboratory personnel.

The unique structure of Ala-Asn(Trt)-PAB, a peptide linker featuring a trityl-protected asparagine and a p-aminobenzyl (PAB) alcohol moiety, necessitates a nuanced approach to its handling.[] While the dipeptide core is benign, the PAB and trityl groups introduce specific hazards that must be addressed with informed caution.[5][6] This guide is structured to provide you with not just procedural steps, but also the scientific rationale behind them, empowering you to work with confidence and safety.

Hazard Identification and Risk Assessment: Understanding the Compound

A thorough understanding of the potential hazards associated with Ala-Asn(Trt)-PAB is the cornerstone of safe laboratory practice. The primary risks are not from the peptide itself, but from its constituent parts: the p-aminobenzyl alcohol (PAB) and the trityl (Trt) protecting group, especially during deprotection.

  • p-Aminobenzyl alcohol (PAB) Moiety : The PAB portion of the molecule is classified as a hazardous substance.[7] It is known to be an irritant to the skin and eyes and may cause respiratory tract irritation.[8][9][10] Ingestion may be harmful.[8] Therefore, minimizing direct contact and inhalation is paramount.[5]

  • Trityl (Trt) Protecting Group : The trityl group is an acid-labile protecting group.[6][11] While stable under neutral and basic conditions, its removal often requires the use of strong acids such as trifluoroacetic acid (TFA).[6][12] TFA is corrosive and can cause severe skin burns and eye damage. Thus, the deprotection step introduces a significant additional hazard that must be carefully managed.

Summary of Potential Hazards
HazardAssociated ComponentPotential Effects
Skin and Eye Irritation p-Aminobenzyl alcohol (PAB)Causes skin irritation and serious eye irritation.[8][9][10]
Respiratory Irritation p-Aminobenzyl alcohol (PAB)May cause respiratory irritation if inhaled as a dust.[8][9]
Harmful if Swallowed p-Aminobenzyl alcohol (PAB)May be harmful if ingested.[8]
Chemical Burns Deprotection Reagents (e.g., TFA)Strong acids used for trityl group removal are corrosive.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling Ala-Asn(Trt)-PAB. The following recommendations are based on a comprehensive risk assessment of the compound's properties.

Standard Handling Operations (Weighing, Dissolving)

During routine handling of the solid compound, the primary risks are inhalation of dust and skin/eye contact.

  • Eye and Face Protection : Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory.[8] A face shield should be worn in addition to goggles if there is a significant risk of splashing.

  • Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[8]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : A NIOSH-approved N95 dust mask or higher should be worn when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5]

Deprotection and Subsequent Reactions

The deprotection step, typically involving strong acids, requires an elevated level of PPE.

  • Eye and Face Protection : Chemical safety goggles and a full-face shield are mandatory.

  • Hand Protection : Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton) should be worn over standard nitrile gloves (double-gloving).

  • Body Protection : An acid-resistant apron worn over a laboratory coat is required.

  • Respiratory Protection : All work involving the use of strong acids for deprotection must be performed in a certified chemical fume hood.

Operational Plan: From Receipt to Reaction

A clear, step-by-step operational plan minimizes the risk of exposure and ensures the efficient and safe use of Ala-Asn(Trt)-PAB.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[8] The recommended storage temperature is typically -20°C.[3][]

  • Ensure the container is tightly sealed.

Weighing and Aliquoting
  • All weighing of the solid compound should be performed in a chemical fume hood or a designated containment enclosure to minimize dust inhalation.

  • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Clean any spills immediately using dry methods (e.g., a soft brush and dustpan) and dispose of the waste as hazardous chemical waste.[5]

Dissolution
  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Perform all dissolutions in a chemical fume hood.

Deprotection Workflow

The deprotection of the trityl group is a critical step that requires careful planning and execution. The following workflow is a general guideline and should be adapted to your specific experimental protocol.

DeprotectionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_cleanup Cleanup Prep Don appropriate PPE for acid handling Reagents Prepare deprotection solution (e.g., TFA in DCM) in fume hood Reaction Slowly add deprotection solution to Ala-Asn(Trt)-PAB Reagents->Reaction Monitor Monitor reaction progress Reaction->Monitor Quench Quench reaction as per protocol Monitor->Quench Extract Perform extraction and washing steps Quench->Extract Waste Segregate and dispose of acidic waste Extract->Waste Decontaminate Decontaminate glassware and work area Waste->Decontaminate WasteSegregation cluster_solid Solid Waste cluster_liquid Liquid Waste Start Waste Generation SolidWaste Unused Compound Contaminated disposables Start->SolidWaste LiquidWaste Reaction Mixtures Washings Start->LiquidWaste SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer Decision Contains Strong Acid? LiquidWaste->Decision AcidWaste Labeled Acidic Waste Container Decision->AcidWaste Yes OrganicWaste Labeled Organic Solvent Waste Container Decision->OrganicWaste No

Caption: A decision-making flowchart for the proper segregation of waste generated during the handling of Ala-Asn(Trt)-PAB.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. [10]Remove contaminated clothing. Seek medical attention. [7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7][10]Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. [8][10]If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. [8]Seek immediate medical attention.

  • Spills : For small spills of the solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. [5]For larger spills or spills of solutions, evacuate the area and contact your institution's environmental health and safety department.

References

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (2024, September 14). Total Synthesis. Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. Retrieved from [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2003, December 12). ACS Publications. Retrieved from [Link]

  • Peptides in Antibody & Peptide Drug Conjugates. (2014, July 7). Drug Development and Delivery. Retrieved from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.). OUCI. Retrieved from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2024, March 22). PubMed. Retrieved from [Link]

  • Trityl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Method for Activation and Recycling of Trityl Resins. (2012, July 18). The Journal of Organic Chemistry. Retrieved from [Link]

  • MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Fmoc-Ala-Ala-Asn(Trt)-PAB. (n.d.). AxisPharm. Retrieved from [Link]

  • Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB Datasheet. (n.d.). DC Chemicals. Retrieved from [Link]

  • Method for Activation and Recycling of Trityl Resins | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]

  • LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. (2016, June 14). Retrieved from [Link]

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